3-hydroxyheptanoyl-CoA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H48N7O18P3S |
|---|---|
Molecular Weight |
895.7 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyheptanethioate |
InChI |
InChI=1S/C28H48N7O18P3S/c1-4-5-6-16(36)11-19(38)57-10-9-30-18(37)7-8-31-26(41)23(40)28(2,3)13-50-56(47,48)53-55(45,46)49-12-17-22(52-54(42,43)44)21(39)27(51-17)35-15-34-20-24(29)32-14-33-25(20)35/h14-17,21-23,27,36,39-40H,4-13H2,1-3H3,(H,30,37)(H,31,41)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44) |
InChI Key |
VISQBWUSDZWVMM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of 3-Hydroxyheptanoyl-CoA in Odd-Chain Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolism of odd-chain fatty acids, while less prevalent than their even-chain counterparts, is a critical area of study for understanding cellular energetics and various metabolic disorders. This technical guide provides an in-depth exploration of the role of 3-hydroxyheptanoyl-CoA, a key intermediate in the β-oxidation of odd-chain fatty acids, particularly those with seven or more carbons. We will delve into its formation, enzymatic conversion, and the subsequent metabolic fate of its products. This document consolidates quantitative data on enzyme kinetics, provides detailed experimental protocols for the study of these pathways, and utilizes visualizations to elucidate complex metabolic and experimental workflows.
Introduction to Odd-Chain Fatty Acid Metabolism
Odd-chain fatty acids, characterized by an odd number of carbon atoms, are derived from dietary sources, particularly ruminant fats and certain plants, as well as from the gut microbiota.[1][2] Their catabolism largely follows the canonical β-oxidation pathway, with a significant distinction in the final round of degradation. Unlike even-chain fatty acids which yield two molecules of acetyl-CoA, the final thiolytic cleavage of an odd-chain fatty acyl-CoA produces one molecule of acetyl-CoA and one molecule of propionyl-CoA.[3][4] This propionyl-CoA is then converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, providing an anaplerotic entry point into central carbon metabolism.
The focus of this guide, this compound, emerges as a transient but crucial intermediate during the breakdown of longer odd-chain fatty acids, such as heptadecanoic acid (C17:0). Its efficient processing is vital for the smooth flux of carbon through the β-oxidation spiral and for the ultimate generation of energy and metabolic precursors.
The Metabolic Pathway of Heptadecanoyl-CoA: Formation of this compound
The β-oxidation of a C17 fatty acid, heptadecanoic acid, proceeds through several cycles, each shortening the acyl-CoA chain by two carbons and releasing one molecule of acetyl-CoA. The initial steps mirror those for even-chain fatty acids, involving activation to heptadecanoyl-CoA, transport into the mitochondria, and successive rounds of oxidation, hydration, and dehydrogenation.
After five cycles of β-oxidation, a seven-carbon acyl-CoA, heptanoyl-CoA, is generated. The subsequent cycle acts on heptanoyl-CoA, leading to the formation of this compound.
The key enzymatic steps involved are:
-
Acyl-CoA Dehydrogenase: Heptanoyl-CoA is oxidized to trans-Δ²-heptenoyl-CoA.
-
Enoyl-CoA Hydratase: trans-Δ²-Heptenoyl-CoA is hydrated to form L-3-hydroxyheptanoyl-CoA.
The Central Role of this compound and its Enzymatic Conversion
This compound stands at a critical juncture in the β-oxidation of odd-chain fatty acids. Its conversion is catalyzed by L-3-hydroxyacyl-CoA dehydrogenase, an enzyme with broad substrate specificity.
L-3-Hydroxyacyl-CoA Dehydrogenase (HAD)
This NAD⁺-dependent enzyme catalyzes the oxidation of the hydroxyl group at the β-carbon of this compound to a keto group, yielding 3-ketoheptanoyl-CoA.[5][6] The activity of HAD is crucial for the progression of the β-oxidation cycle. Studies on pig heart L-3-hydroxyacyl-CoA dehydrogenase have shown that the enzyme is most active with medium-chain substrates.[7]
3-Ketoacyl-CoA Thiolase
The resulting 3-ketoheptanoyl-CoA is the substrate for 3-ketoacyl-CoA thiolase. This enzyme catalyzes the thiolytic cleavage of 3-ketoheptanoyl-CoA, using a molecule of Coenzyme A, to produce one molecule of acetyl-CoA and one molecule of propionyl-CoA.[8][9] 3-Ketoacyl-CoA thiolase exhibits broad chain-length specificity and is involved in various degradative pathways, including fatty acid β-oxidation.[10][11]
The final products, acetyl-CoA and propionyl-CoA, then enter central metabolic pathways. Acetyl-CoA can enter the TCA cycle or be used for ketogenesis, while propionyl-CoA is converted to succinyl-CoA.
Quantitative Data
The following tables summarize the available quantitative data for the enzymes involved in the metabolism of this compound and related compounds.
Table 1: Kinetic Parameters of Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase for Various Substrate Chain Lengths [7]
| Substrate (L-3-hydroxyacyl-CoA) | Chain Length | Km (μM) | Vmax (μmol/min/mg) |
| Butyryl-CoA | C4 | 16.0 | 125 |
| Hexanoyl-CoA | C6 | 5.0 | 180 |
| Octanoyl-CoA | C8 | 3.0 | 200 |
| Decanoyl-CoA | C10 | 2.5 | 190 |
| Dodecanoyl-CoA | C12 | 2.5 | 160 |
| Tetradecanoyl-CoA | C14 | 2.5 | 120 |
| Hexadecanoyl-CoA | C16 | 2.5 | 90 |
Note: Data for C7 is not explicitly available but can be inferred to be within the range of C6 and C8 substrates, suggesting high enzymatic efficiency.
Table 2: Substrate Specificity of Peroxisomal Thiolases from Rat Liver [12]
| Substrate (3-oxoacyl-CoA) | Thiolase A Activity | SCP-2/Thiolase Activity |
| Short-chain | High | Low |
| Medium-chain | Very High | High |
| Long-chain | High | High |
| 2-methyl-branched | Inactive | Active |
Note: This data highlights the broad specificity of thiolases, indicating that 3-ketoheptanoyl-CoA, a medium-chain substrate, would be readily cleaved.
Signaling Pathways and Logical Relationships
The metabolism of odd-chain fatty acids is intricately linked to central carbon metabolism. The production of propionyl-CoA and its subsequent conversion to the TCA cycle intermediate succinyl-CoA represents a key anaplerotic pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.
Enzymatic Synthesis of L-3-Hydroxyheptanoyl-CoA
This protocol is adapted from a general method for the enzymatic synthesis of 3-hydroxyacyl-CoAs.[13]
Materials:
-
trans-2-Heptenoic acid
-
Coenzyme A (CoA)
-
ATP
-
Recombinant glutaconate coenzyme A-transferase (GctAB)
-
Recombinant human short-chain enoyl-CoA hydratase (ECHS1)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)
-
HPLC system for purification
Procedure:
-
Step 1: Formation of trans-2-Heptenoyl-CoA:
-
In a reaction vessel, combine trans-2-heptenoic acid, CoA, and ATP in the reaction buffer.
-
Add purified recombinant GctAB to initiate the reaction.
-
Incubate at 37°C for 1-2 hours.
-
Monitor the reaction progress by HPLC.
-
-
Step 2: Hydration to L-3-Hydroxyheptanoyl-CoA:
-
To the reaction mixture from Step 1, add purified recombinant ECHS1.
-
Continue incubation at 37°C for another 1-2 hours.
-
Monitor the formation of L-3-hydroxyheptanoyl-CoA by HPLC.
-
-
Purification:
-
Purify the L-3-hydroxyheptanoyl-CoA from the reaction mixture using reversed-phase HPLC.
-
Lyophilize the purified product for storage.
-
Coupled Enzyme Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is based on a coupled assay system that measures the activity of L-3-hydroxyacyl-CoA dehydrogenase with substrates of various chain lengths.[7]
Principle:
The 3-ketoacyl-CoA produced by the dehydrogenase is immediately cleaved by an excess of 3-ketoacyl-CoA thiolase in the presence of CoASH. The overall reaction is driven to completion, and the rate of NAD⁺ reduction is monitored spectrophotometrically at 340 nm.
Materials:
-
L-3-hydroxyheptanoyl-CoA (synthesized as per Protocol 6.1)
-
NAD⁺
-
Coenzyme A (CoASH)
-
Purified 3-ketoacyl-CoA thiolase (in excess)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the reaction buffer, NAD⁺, and CoASH.
-
Add a sufficient amount of 3-ketoacyl-CoA thiolase to ensure the second reaction is not rate-limiting.
-
Initiate the reaction by adding a known concentration of L-3-hydroxyheptanoyl-CoA.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of L-3-hydroxyheptanoyl-CoA.
Analysis of Acyl-CoA Intermediates by LC-MS/MS
This protocol provides a general framework for the extraction and analysis of acyl-CoA intermediates from biological samples.
Materials:
-
Biological sample (e.g., cell culture, tissue homogenate)
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Extraction solvent (e.g., 10% trichloroacetic acid in water)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Homogenize the biological sample in the presence of internal standards.
-
Precipitate proteins with the extraction solvent.
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) with ammonium (B1175870) hydroxide).
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample into the LC-MS/MS system.
-
Separate the acyl-CoAs using a gradient of mobile phases (e.g., water and acetonitrile (B52724) with an ion-pairing agent).
-
Detect and quantify the specific acyl-CoAs, including this compound, using multiple reaction monitoring (MRM) in positive ion mode.
-
Conclusion
This compound is a critical, albeit transient, intermediate in the β-oxidation of odd-chain fatty acids. Its efficient conversion by L-3-hydroxyacyl-CoA dehydrogenase and the subsequent cleavage of 3-ketoheptanoyl-CoA by thiolase are essential for the complete catabolism of these fatty acids, leading to the production of acetyl-CoA and the anaplerotic precursor, propionyl-CoA. The methodologies outlined in this guide provide a robust framework for researchers to further investigate the kinetics, regulation, and physiological significance of this metabolic pathway. A deeper understanding of the role of this compound and its associated enzymes will be invaluable for the development of novel therapeutic strategies for metabolic disorders.
References
- 1. Spatial arrangement of coenzyme and substrates bound to L-3-hydroxyacyl-CoA dehydrogenase as studied by spin-labeled analogues of NAD+ and CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The promiscuous enzyme medium-chain 3-keto-acyl-CoA thiolase triggers a vicious cycle in fatty-acid beta-oxidation | PLOS Computational Biology [journals.plos.org]
- 3. Purification of long-chain 3-hydroxyacyl-CoA dehydrogenase from human infant liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 3-ketoacyl-CoA thiolase: an engineered enzyme for carbon chain elongation of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Peroxisomal Plant 3-Ketoacyl-CoA Thiolase Structure and Activity Are Regulated by a Sensitive Redox Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jjcollegeara.co.in [jjcollegeara.co.in]
- 10. researchgate.net [researchgate.net]
- 11. InterPro [ebi.ac.uk]
- 12. Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Sterol carrier protein 2/3-oxoacyl-CoA thiolase is involved in the metabolism of 2-methyl-branched fatty acids and bile acid intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Function of 3-Hydroxyheptanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyheptanoyl-CoA is a pivotal, yet often overlooked, intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids. Its metabolism is crucial for cellular energy homeostasis, particularly under conditions where odd-chain fatty acids are a significant energy source. This technical guide provides an in-depth exploration of the biological functions of this compound, detailing its metabolic pathway, the enzymes involved, and the experimental protocols for its study. A comprehensive understanding of this molecule and its metabolic context is essential for researchers in metabolic diseases, drug development, and cellular physiology.
Introduction
Fatty acid beta-oxidation is a fundamental catabolic process that breaks down fatty acids to produce acetyl-CoA, FADH₂, and NADH, which are subsequently used for ATP generation. While the oxidation of even-chain fatty acids has been extensively studied, the metabolism of odd-chain fatty acids presents unique biochemical steps. This compound emerges as a key intermediate in the degradation of seven-carbon fatty acids, such as heptanoic acid. This guide will illuminate the precise role of this compound, its enzymatic processing, and its significance in cellular metabolism.
The Metabolic Pathway of this compound
This compound is an intermediate in the beta-oxidation of heptanoyl-CoA. The metabolism of odd-chain fatty acids follows the same enzymatic steps as even-chain fatty acids until the final thiolytic cleavage.[1]
The pathway involving this compound is as follows:
-
Activation: Heptanoic acid is activated to heptanoyl-CoA in the cytoplasm by an acyl-CoA synthetase.
-
Transport: Heptanoyl-CoA is transported into the mitochondrial matrix.
-
First Oxidation: Heptanoyl-CoA is oxidized by a medium-chain acyl-CoA dehydrogenase (MCAD) to trans-Δ²-heptenoyl-CoA, producing FADH₂.
-
Hydration: Trans-Δ²-heptenoyl-CoA is hydrated by enoyl-CoA hydratase to form L-3-hydroxyheptanoyl-CoA .
-
Second Oxidation: L-3-hydroxyheptanoyl-CoA is then oxidized by a medium-chain 3-hydroxyacyl-CoA dehydrogenase (MCHAD) to 3-ketoheptanoyl-CoA, with the concomitant reduction of NAD⁺ to NADH.[2]
-
Thiolysis: Finally, 3-ketoheptanoyl-CoA is cleaved by β-ketothiolase into acetyl-CoA and propionyl-CoA.
The end products, acetyl-CoA and propionyl-CoA, then enter central metabolic pathways. Acetyl-CoA enters the citric acid cycle, while propionyl-CoA is carboxylated to methylmalonyl-CoA and eventually converted to succinyl-CoA, another citric acid cycle intermediate.[3]
Signaling Pathway Diagram
Key Enzymes in this compound Metabolism
The metabolism of this compound is catalyzed by two key enzymes of the beta-oxidation pathway: enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase. For long-chain fatty acids, these activities are part of the mitochondrial trifunctional protein (MTP).[1][4] For medium-chain substrates like heptanoyl-CoA derivatives, soluble matrix enzymes are primarily responsible.
Enoyl-CoA Hydratase (Crotonase)
-
Function: Enoyl-CoA hydratase (EC 4.2.1.17) catalyzes the stereospecific hydration of a trans-Δ² double bond in an enoyl-CoA molecule to form an L-3-hydroxyacyl-CoA.[5][6] This enzyme is highly efficient.[6]
-
Substrate Specificity: Enoyl-CoA hydratase exhibits broad substrate specificity, acting on enoyl-CoAs with chain lengths from C4 to at least C16.[2] However, the reaction rate tends to decrease as the acyl chain length increases.[2]
3-Hydroxyacyl-CoA Dehydrogenase
-
Function: 3-Hydroxyacyl-CoA dehydrogenase (HADH) (EC 1.1.1.35) catalyzes the NAD⁺-dependent oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.[2][7]
-
Substrate Specificity: Multiple isoforms of HADH exist with varying substrate specificities. Short-chain HADH (SCHAD) and medium-chain HADH (MCHAD) show preferences for shorter to medium-length acyl chains. Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) activity is part of the MTP and acts on longer chains.[8] Given its seven-carbon chain, this compound is likely a substrate for MCHAD. These dehydrogenases generally exhibit the highest activity with medium-chain substrates.[9]
Quantitative Data
While the enzymes involved in the metabolism of this compound have broad substrate specificity, specific kinetic parameters (Km and kcat) for C7 substrates are not extensively documented in readily available literature. The following table summarizes the general substrate preferences and provides context for the expected enzymatic activity with this compound and its precursor.
| Enzyme | Substrate (General Class) | Typical Chain Length Preference | Km (µM) | kcat (s⁻¹) | Reference |
| Enoyl-CoA Hydratase | trans-Δ²-Enoyl-CoA | C4 to C16 | Data not available for C7 | Data not available for C7 | [2] |
| 3-Hydroxyacyl-CoA Dehydrogenase | L-3-Hydroxyacyl-CoA | Medium-chain (C6-C12) | Data not available for C7 | Data not available for C7 | [8][9] |
Experimental Protocols
The study of this compound and its metabolic pathway involves a combination of enzymatic assays and analytical techniques.
Spectrophotometric Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
This assay measures the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.
Principle: 3-Hydroxyacyl-CoA + NAD⁺ ⇌ 3-Ketoacyl-CoA + NADH + H⁺
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
NAD⁺ solution (e.g., 10 mM)
-
This compound substrate (synthesis may be required) or a suitable medium-chain analog (e.g., 3-hydroxydecanoyl-CoA)
-
Purified 3-hydroxyacyl-CoA dehydrogenase or mitochondrial extract
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing potassium phosphate buffer and NAD⁺.
-
Add the enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding the this compound substrate.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH formation (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).[10]
Experimental Workflow: Spectrophotometric Assay
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Acyl-CoA Analysis
LC-MS/MS is a highly sensitive and specific method for the quantification of acyl-CoA esters, including this compound, in biological samples.[11][12]
Principle: Acyl-CoA esters are extracted from cells or tissues, separated by liquid chromatography, and then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.
Materials:
-
Biological sample (cells, tissue)
-
Extraction buffer (e.g., acetonitrile/isopropanol/water)
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation: Homogenize the biological sample in cold extraction buffer containing internal standards.
-
Extraction: Precipitate proteins and extract acyl-CoAs. Centrifuge to collect the supernatant.
-
LC Separation: Inject the extract onto a reverse-phase HPLC column to separate the different acyl-CoA species.
-
MS/MS Detection: Analyze the eluent by tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Select precursor and product ion pairs specific for this compound and the internal standard.
-
Quantification: Determine the concentration of this compound by comparing its peak area to that of the internal standard.
Experimental Workflow: LC-MS/MS Analysis
Biological Significance and Disease Relevance
The efficient metabolism of odd-chain fatty acids is crucial for maintaining energy balance, especially in tissues with high energy demands. While no specific diseases are exclusively linked to the metabolism of this compound, defects in the enzymes that process it can lead to broader metabolic disorders. Deficiencies in medium-chain acyl-CoA dehydrogenase (MCAD) or 3-hydroxyacyl-CoA dehydrogenases can result in the accumulation of acyl-CoA intermediates, leading to conditions such as hypoketotic hypoglycemia, myopathy, and cardiomyopathy.
Furthermore, the study of odd-chain fatty acid metabolism has implications for therapeutic strategies. For instance, triheptanoin, a triglyceride of heptanoic acid, is used as an anaplerotic agent to replenish citric acid cycle intermediates in certain metabolic disorders. Understanding the complete breakdown of heptanoate, including the role of this compound, is essential for optimizing such therapies.
Conclusion
This compound is a critical intermediate in the beta-oxidation of odd-chain fatty acids. Its metabolism, facilitated by enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, contributes to cellular energy production and metabolic homeostasis. The experimental protocols outlined in this guide provide a framework for the detailed investigation of this molecule and its role in health and disease. Further research, particularly in quantifying the kinetic parameters of the enzymes involved with C7 substrates, will enhance our understanding of odd-chain fatty acid metabolism and may open new avenues for therapeutic intervention in metabolic disorders.
References
- 1. The mitochondrial trifunctional protein: centre of a beta-oxidation metabolon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Mitochondrial trifunctional protein - Wikipedia [en.wikipedia.org]
- 5. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. A liquid chromatography tandem mass spectrometry method for a semiquantitative screening of cellular acyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. assaygenie.com [assaygenie.com]
The Dual Hubs of 3-Hydroxyheptanoyl-CoA Synthesis: A Technical Guide to Cellular Localization
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-hydroxyheptanoyl-CoA, a key intermediate in the catabolism of seven-carbon fatty acids (heptanoate), occurs within two distinct cellular compartments: the mitochondria and peroxisomes. This guide elucidates the cellular localization of this critical metabolic step, detailing the enzymatic players, regulatory pathways, and the experimental methodologies used to unravel its compartmentalization. Understanding this distribution is paramount for research into fatty acid oxidation disorders, metabolic regulation, and the development of targeted therapeutics.
Core Synthesis Pathway: The Beta-Oxidation Spiral
This compound is formed during the second step of the fatty acid β-oxidation cycle. The process begins with the activation of heptanoic acid to heptanoyl-CoA, which then enters the β-oxidation spiral. The synthesis of the 3-hydroxy intermediate is specifically catalyzed by the enzyme enoyl-CoA hydratase .
The canonical four steps of β-oxidation for a saturated acyl-CoA chain are:
-
Oxidation by an acyl-CoA dehydrogenase (mitochondria) or acyl-CoA oxidase (peroxisomes), creating a double bond and forming 2-enoyl-CoA.
-
Hydration by enoyl-CoA hydratase, which adds a water molecule across the double bond to form 3-hydroxyacyl-CoA. In the context of this guide, this step converts 2-heptenoyl-CoA to this compound.
-
Oxidation by 3-hydroxyacyl-CoA dehydrogenase, converting the hydroxyl group to a keto group, forming 3-ketoacyl-CoA.
-
Thiolysis by thiolase, which cleaves the 3-ketoacyl-CoA to produce acetyl-CoA and a shortened acyl-CoA (in this case, pentanoyl-CoA).
This cycle repeats until the fatty acid is completely broken down.
Primary Cellular Sites of Synthesis: Mitochondria and Peroxisomes
Both mitochondria and peroxisomes are equipped with the enzymatic machinery for β-oxidation, acting as parallel processing hubs for fatty acid degradation. However, they exhibit different substrate preferences and utilize distinct isoforms of the core enzymes.
Mitochondrial Synthesis
The mitochondrion is the primary site for the β-oxidation of short-, medium-, and long-chain fatty acids. The key enzyme responsible for the hydration of short- and medium-chain enoyl-CoAs is the mitochondrial short-chain enoyl-CoA hydratase (ECHS1) , also known as crotonase[1][2]. ECHS1 is located in the mitochondrial matrix and displays broad substrate specificity, efficiently hydrating enoyl-CoAs with chain lengths from C4 up to C16[1][3][4]. Heptanoyl-CoA (a C7 fatty acid) falls squarely within the substrate range of ECHS1, making the mitochondrial matrix a principal site for this compound synthesis[5][6].
The subsequent step, the oxidation to 3-ketoheptanoyl-CoA, is catalyzed by 3-hydroxyacyl-CoA dehydrogenase (HADH) , which is also present in the mitochondrial matrix.
Peroxisomal Synthesis
Peroxisomes are crucial for the initial breakdown of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids[7]. However, they also contribute to the oxidation of medium- and long-chain fatty acids[8]. Unlike mitochondria, which have separate enzymes for the second and third steps of β-oxidation, peroxisomes utilize a multifunctional enzyme. In humans, this is the Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (EHHADH) , a bifunctional protein that catalyzes both the hydration of 2-enoyl-CoA and the dehydrogenation of 3-hydroxyacyl-CoA[9]. Therefore, peroxisomes represent a second, significant site for the synthesis of this compound.
Quantitative Data on Enzyme Activity and Substrate Specificity
While direct quantitative data comparing the flux of heptanoate (B1214049) through mitochondrial versus peroxisomal β-oxidation is limited, kinetic data for the key enzymes and comparative studies with other fatty acids provide valuable insights.
A study using omega-phenyl fatty acids as model compounds in isolated rat hepatocytes found that peroxisomes accounted for approximately 60% of the total β-oxidation of a 12-carbon chain fatty acid (PFA12)[10]. This suggests a substantial role for peroxisomes in the degradation of medium-to-long chain fatty acids. Furthermore, studies on brown adipose tissue indicate that peroxisomes show the lowest Km (highest affinity) for medium-chain (C9-C10) fatty acids, while mitochondria have the highest affinity for long-chain (C16-C18) fatty acids[8]. This suggests that the metabolism of a medium-chain fatty acid like heptanoate is likely significantly shared between the two organelles.
The tables below summarize the known properties and kinetic parameters of the key enoyl-CoA hydratase enzymes involved.
Table 1: Subcellular Localization and Properties of Key Enoyl-CoA Hydratases
| Feature | Mitochondrial Pathway | Peroxisomal Pathway |
| Primary Enzyme | Short-chain enoyl-CoA hydratase (ECHS1) | Enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase (EHHADH) |
| Cellular Location | Mitochondrial Matrix | Peroxisomal Matrix |
| Enzyme Structure | Homohexamer | Bifunctional Protein (with dehydrogenase activity) |
| Substrate Preference | Short- and medium-chain enoyl-CoAs (C4-C16)[1][3] | Very-long-chain, long-chain, and medium-chain enoyl-CoAs[7][8] |
Table 2: Kinetic Parameters of Human Mitochondrial ECHS1 with Various Substrates
| Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Crotonyl-CoA (C4) | 25.4 ± 1.5 | 315.8 ± 7.9 | 1.24 x 10⁷ |
| Hexenoyl-CoA (C6) | 18.6 ± 1.3 | 298.5 ± 6.2 | 1.61 x 10⁷ |
| Octenoyl-CoA (C8) | 15.2 ± 1.1 | 256.4 ± 5.1 | 1.69 x 10⁷ |
| Decenoyl-CoA (C10) | 12.8 ± 0.9 | 198.7 ± 4.2 | 1.55 x 10⁷ |
| (Data adapted from structural and biochemical studies of ECHS1. Note: Specific data for 2-heptenoyl-CoA (C7) is not available, but it is expected to fall within the range of C6 and C8 substrates.)[5][6] |
Regulatory Signaling Pathways
The expression of genes involved in both mitochondrial and peroxisomal β-oxidation is primarily regulated by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) . PPARα is a ligand-activated transcription factor that functions as a master regulator of lipid metabolism, particularly in the liver[11][12][13].
Upon activation by ligands, such as fatty acids or fibrate drugs, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, upregulating their transcription[13][14].
Key PPARα target genes include:
-
Mitochondrial Pathway: Carnitine Palmitoyltransferase 1 (CPT1), Acyl-CoA Dehydrogenases (ACADs), and ECHS1[12].
-
Peroxisomal Pathway: Acyl-CoA Oxidase 1 (ACOX1), the rate-limiting enzyme, and EHHADH[9][12][15].
Activation of PPARα therefore coordinately increases the capacity of both mitochondria and peroxisomes to perform β-oxidation, including the synthesis of this compound.
Experimental Protocols
Determining the subcellular localization of this compound synthesis relies on two primary experimental approaches: (1) subcellular fractionation to isolate organelles, followed by (2) enzymatic activity assays on the isolated fractions.
Protocol 1: Subcellular Fractionation of Liver Tissue
This protocol describes the isolation of mitochondrial and peroxisomal fractions from rat liver using differential and density gradient centrifugation.
Materials:
-
Homogenization Buffer (HB): 0.25 M Sucrose, 1 mM EDTA, 5 mM MOPS, pH 7.2.
-
Potter-Elvehjem homogenizer.
-
Refrigerated centrifuge.
-
Ultracentrifuge.
-
Iodixanol (B1672021) or Nycodenz solutions for density gradient.
Procedure:
-
Homogenization: Perfuse rat liver with ice-cold saline and mince the tissue. Homogenize the liver in 4 volumes of ice-cold HB using a Potter-Elvehjem homogenizer with a loose-fitting pestle (5-10 strokes at low speed)[16].
-
Differential Centrifugation (Initial Steps):
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge it at 3,000 x g for 10 minutes. The resulting pellet is the heavy mitochondrial fraction.
-
Transfer the supernatant to a new tube and centrifuge at 25,000 x g for 20 minutes. The resulting pellet is the "Light Mitochondrial Fraction" (L-fraction), which is enriched in peroxisomes and lighter mitochondria. Discard the supernatant (cytosolic fraction).
-
-
Density Gradient Centrifugation (Purification):
-
Resuspend the L-fraction pellet gently in a small volume of HB.
-
Layer the resuspended L-fraction onto a pre-formed continuous or step-wise iodixanol (or Nycodenz) density gradient[17].
-
Centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours in an ultracentrifuge.
-
Mitochondria and peroxisomes will separate into distinct bands based on their buoyant density. Peroxisomes are generally denser than mitochondria[16].
-
Carefully collect the distinct bands corresponding to the purified mitochondrial and peroxisomal fractions.
-
-
Validation: Assess the purity of the fractions by performing Western blot analysis for marker proteins (e.g., Catalase for peroxisomes, Cytochrome C Oxidase for mitochondria).
Protocol 2: Enoyl-CoA Hydratase (ECHS1) Activity Assay
This spectrophotometric assay measures the activity of enoyl-CoA hydratase by monitoring the decrease in absorbance that occurs upon hydration of the double bond in the enoyl-CoA substrate.
Materials:
-
Isolated mitochondrial or peroxisomal fractions.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Substrate: 0.25 mM Crotonyl-CoA (or other short/medium-chain 2-trans-enoyl-CoA).
-
UV-Vis Spectrophotometer capable of reading at 263 nm.
Procedure:
-
Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing 130 µL of Assay Buffer and the substrate[18].
-
Blank Measurement: Measure the initial absorbance of the substrate solution at 263 nm to establish a baseline.
-
Initiate Reaction: Add a small, determined amount of the isolated organelle fraction (e.g., 10-50 µg of total protein) to the cuvette and mix immediately.
-
Monitor Absorbance: Record the decrease in absorbance at 263 nm over time (e.g., every 15 seconds for 5 minutes). The rate of decrease is proportional to the enoyl-CoA hydratase activity.
-
Calculate Activity: The enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient for the hydration of the enoyl-CoA substrate.
Protocol 3: 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay
This assay measures the activity of HADH by monitoring the formation of NADH, which absorbs light at 340 nm.
Materials:
-
Isolated mitochondrial or peroxisomal fractions.
-
Assay Buffer: 100 mM Potassium Phosphate, pH 7.0.
-
Substrate: 0.1 mM 3-hydroxybutyryl-CoA (or other 3-hydroxyacyl-CoA).
-
Cofactor: 1 mM NAD⁺.
-
Spectrophotometer capable of reading at 340 nm.
Procedure:
-
Reaction Setup: In a cuvette, combine the Assay Buffer, NAD⁺, and the isolated organelle fraction.
-
Blank Measurement: Measure the absorbance at 340 nm before adding the substrate to correct for any background NADH production.
-
Initiate Reaction: Add the 3-hydroxyacyl-CoA substrate to the cuvette to start the reaction.
-
Monitor Absorbance: Record the increase in absorbance at 340 nm over time. The rate of increase is proportional to the HADH activity.
-
Calculate Activity: Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to calculate the rate of NADH production and, consequently, the enzyme activity[19][20].
Conclusion
The synthesis of this compound is not confined to a single cellular location but is distributed between the mitochondria and peroxisomes. The mitochondrial pathway, driven by ECHS1, is a major contributor, efficiently processing the short-chain product of heptanoate oxidation. Concurrently, the peroxisomal pathway, utilizing the bifunctional enzyme EHHADH, provides a parallel capacity for this metabolic step. The coordinated regulation of both pathways by the nuclear receptor PPARα ensures that the cell can adapt its fatty acid catabolic machinery to meet metabolic demands. The experimental protocols outlined herein provide a robust framework for researchers to investigate this dual localization and further dissect the intricate interplay between these two essential organelles in cellular lipid metabolism.
References
- 1. Clinical and biochemical characterization of four patients with mutations in ECHS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ECHS1 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Structural and biochemical mechanism of short-chain enoyl-CoA hydratase (ECHS1) substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A direct comparison between peroxisomal and mitochondrial preferences for fatty-acyl beta-oxidation predicts channelling of medium-chain and very-long-chain unsaturated fatty acids to peroxisomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enoyl-CoA hydratase/3-hydroxyacyl CoA dehydrogenase is essential for the production of DHA in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Participation of peroxisomes in the metabolism of xenobiotic acyl compounds: comparison between peroxisomal and mitochondrial beta-oxidation of omega-phenyl fatty acids in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactome | Regulation of lipid metabolism by PPARalpha [reactome.org]
- 12. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. [PDF] Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα | Semantic Scholar [semanticscholar.org]
- 15. wjgnet.com [wjgnet.com]
- 16. mdpi.com [mdpi.com]
- 17. Isolation of peroxisomes from tissues and cells by differential and density gradient centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enoyl-CoA hydratase-1 regulates mTOR signaling and apoptosis by sensing nutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 20. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vivo Regulation of 3-Hydroxyheptanoyl-CoA Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyheptanoyl-CoA is a key intermediate in the mitochondrial β-oxidation of heptanoic acid, a medium-chain fatty acid. The regulation of its intracellular concentration is critical for maintaining energy homeostasis, particularly in tissues with high fatty acid oxidation rates such as the liver, heart, and skeletal muscle. Dysregulation of this compound levels can be indicative of underlying metabolic disorders. This technical guide provides a comprehensive overview of the in vivo regulation of this compound, including the core metabolic pathways, regulatory mechanisms, and detailed experimental protocols for its quantification.
Core Concepts in this compound Metabolism
The primary pathway governing the levels of this compound is the mitochondrial fatty acid β-oxidation spiral. Heptanoic acid, a seven-carbon fatty acid, is first activated to heptanoyl-CoA in the cytoplasm. It is then transported into the mitochondrial matrix where it undergoes sequential rounds of β-oxidation.
The formation and degradation of this compound are catalyzed by a series of mitochondrial enzymes. The key enzyme responsible for its production is enoyl-CoA hydratase, which hydrates the double bond of 2-heptenoyl-CoA. Subsequently, L-3-hydroxyacyl-CoA dehydrogenase (HADH) catalyzes the NAD+-dependent oxidation of L-3-hydroxyheptanoyl-CoA to 3-ketoheptanoyl-CoA. For medium-chain fatty acids like heptanoate (B1214049), these enzymatic activities are often carried out by the mitochondrial trifunctional protein (MTP), a multi-enzyme complex.[1][2]
The metabolism of heptanoate is significant as it serves as an anaplerotic substrate, meaning it can replenish intermediates of the tricarboxylic acid (TCA) cycle. The final round of β-oxidation of heptanoyl-CoA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, a TCA cycle intermediate, thus supporting energy production and other biosynthetic pathways.[3][4][5]
Regulatory Mechanisms
The in vivo concentration of this compound is tightly regulated at multiple levels, including hormonal control, transcriptional regulation, and allosteric and post-translational modifications of the enzymes involved.
Hormonal Regulation
The hormonal control of fatty acid oxidation, and consequently this compound levels, is primarily mediated by insulin (B600854) and glucagon.
-
Insulin , released in the fed state, promotes energy storage and inhibits fatty acid oxidation. It achieves this by activating acetyl-CoA carboxylase (ACC), which increases the production of malonyl-CoA. Malonyl-CoA is a potent allosteric inhibitor of carnitine palmitoyltransferase I (CPT1), the enzyme that facilitates the entry of long-chain fatty acids into the mitochondria.[6][7][8] While medium-chain fatty acids like heptanoate can enter the mitochondria independently of CPT1, insulin's overall effect is to decrease the flux through the β-oxidation pathway.
-
Glucagon , secreted during fasting, stimulates fatty acid oxidation to provide energy. It counteracts the effects of insulin by inhibiting ACC, thereby reducing malonyl-CoA levels and relieving the inhibition of CPT1.[7][9][10] This leads to an increased influx of fatty acids into the mitochondria and a higher rate of β-oxidation.
Transcriptional Regulation
The expression of genes encoding the enzymes of fatty acid oxidation is under the control of the peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that, when activated by fatty acids or their derivatives, forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[11][12][13]
Key PPARα target genes involved in the metabolism of medium-chain fatty acids include:
-
Medium-chain acyl-CoA dehydrogenase (MCAD)
-
Enoyl-CoA hydratase
-
L-3-hydroxyacyl-CoA dehydrogenase (HADH)
-
Mitochondrial trifunctional protein (MTP)
Activation of PPARα leads to the coordinated upregulation of these enzymes, thereby increasing the capacity of the cell to oxidize fatty acids, including heptanoate.
Allosteric and Post-Translational Regulation
The activity of the enzymes in the β-oxidation pathway is also subject to more immediate regulation by allosteric effectors and post-translational modifications.
-
Allosteric Regulation: The activity of β-oxidation enzymes can be allosterically regulated by the ratios of key metabolites. An increase in the NADH/NAD+ and acetyl-CoA/CoA ratios can inhibit the pathway.[14] For instance, high levels of acetoacetyl-CoA have been shown to inhibit L-3-hydroxyacyl-CoA dehydrogenase.[15]
-
Post-Translational Modifications: The mitochondrial trifunctional protein (MTP) can be regulated by post-translational modifications such as acetylation. The NAD+-dependent deacetylase SIRT3 has been shown to deacetylate and activate MTP, thereby enhancing fatty acid oxidation.[1][5][16] Other modifications like phosphorylation and SUMOylation also play a role in regulating mitochondrial protein function.[17][18][19]
Quantitative Data
Specific in vivo concentrations of this compound in various mammalian tissues are not widely reported in the literature. However, studies involving the administration of triheptanoin (B1683035) (a triglyceride of heptanoic acid) have shown an increase in the plasma levels of heptanoyl-carnitine, a downstream metabolite, indicating active metabolism of heptanoate.[18][20] The development of sensitive LC-MS/MS methods for acyl-CoA analysis is enabling more detailed quantitative studies.[1][7][9][21][22]
| Tissue | Condition | 3-Hydroxyacyl-CoA Species | Concentration | Reference |
| Mouse Heart | Hadh-/- | 3-hydroxy-hexanoyl-carnitine (C6OH) | Increased | [17] |
| Mouse Urine | Hadh-/- | (S)-3-hydroxy-butyryl-carnitine (C4OH) | Increased | [17] |
| Human Plasma | Biotin (B1667282) Deficiency | 3-hydroxyisovaleryl carnitine | ~3-fold increase | [23] |
Note: This table summarizes available quantitative data on related 3-hydroxyacyl species, as direct data for this compound is limited. Hadh-/- refers to mice lacking the L-3-hydroxyacyl-CoA dehydrogenase gene.
Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol describes a general method for the extraction and quantification of medium-chain acyl-CoAs from tissues, which can be optimized for this compound.
1. Tissue Homogenization and Extraction:
-
Rapidly freeze the tissue sample in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder under liquid nitrogen.
-
To approximately 50 mg of powdered tissue, add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water or a mixture of acetonitrile (B52724), isopropanol, and water).
-
Include an appropriate internal standard, such as a stable isotope-labeled C7-acyl-CoA, for accurate quantification.
-
Homogenize the sample on ice using a tissue homogenizer.
-
Centrifuge at high speed (e.g., 15,000 x g) at 4°C to pellet proteins and cellular debris.
2. LC-MS/MS Analysis:
-
Use a reverse-phase C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of an aqueous solution with a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific parent and fragment ion transitions for this compound and the internal standard.[1][21][22]
Enzyme Activity Assay for L-3-Hydroxyacyl-CoA Dehydrogenase
The activity of L-3-hydroxyacyl-CoA dehydrogenase can be measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.
1. Reaction Mixture:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0).
-
Add NAD+ to a final concentration of 1-2 mM.
-
Add the substrate, L-3-hydroxyheptanoyl-CoA (if available, otherwise a suitable medium-chain 3-hydroxyacyl-CoA can be used).
-
Add the enzyme source (e.g., tissue homogenate or purified enzyme).
2. Measurement:
-
Initiate the reaction by adding the enzyme.
-
Monitor the increase in absorbance at 340 nm over time at a constant temperature (e.g., 37°C).
-
Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Signaling Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. digitalcollections.ohsu.edu [digitalcollections.ohsu.edu]
- 3. Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Hormonal control of fatty acid oxidation during the neonatal period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. aocs.org [aocs.org]
- 15. The inhibition of L-3-hydroxyacyl-CoA dehydrogenase by acetoacetyl-CoA and the possible effect of this inhibitor on fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction of Posttranslational Modifications of Mitochondrial Proteins by ATP Contributes to Negative Regulation of Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Pharmacokinetics of Triheptanoin and Its Metabolites in Healthy Subjects and Patients With Long-Chain Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Post-translational modification of mitochondria as a novel mode of regulation | Semantic Scholar [semanticscholar.org]
- 20. mdpi.com [mdpi.com]
- 21. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]
- 22. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 23. Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crossroads of Metabolism: A Technical Guide to 3-Hydroxyheptanoyl-CoA and its Implications in Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyheptanoyl-CoA is a critical intermediate in the mitochondrial beta-oxidation of odd-chain fatty acids. While its transient presence is a hallmark of normal energy metabolism, its accumulation is indicative of underlying metabolic dysregulation, particularly in inherited metabolic disorders. This technical guide provides an in-depth exploration of this compound, its metabolic context, and its profound link to metabolic diseases. We delve into the quantitative analysis of this and related metabolites, detail the experimental protocols for its measurement, and elucidate the signaling pathways disrupted by its accumulation. This document serves as a comprehensive resource for researchers and drug development professionals investigating fatty acid oxidation disorders and related metabolic pathologies.
Introduction: The Significance of this compound in Metabolism
Mitochondrial fatty acid beta-oxidation is a cornerstone of cellular energy homeostasis, particularly during periods of fasting or prolonged exercise. This catabolic process systematically shortens fatty acyl-CoA molecules to produce acetyl-CoA, FADH₂, and NADH. The oxidation of odd-chain fatty acids, such as heptanoic acid, follows the same canonical steps as even-chain fatty acids until the final thiolytic cleavage, which yields propionyl-CoA and acetyl-CoA.
This compound emerges as a transient intermediate during the third step of each beta-oxidation cycle of heptanoyl-CoA. This step is catalyzed by a member of the 3-hydroxyacyl-CoA dehydrogenase (HADH) family of enzymes. Specifically, medium/short-chain L-3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) is responsible for the conversion of this compound to 3-ketoheptanoyl-CoA.[1][2]
A deficiency in M/SCHAD activity leads to the accumulation of this compound and its metabolic precursors. This accumulation is not merely a passive consequence of an enzymatic block but an active driver of cellular dysfunction, contributing to the pathophysiology of a group of inherited metabolic disorders broadly classified as fatty acid oxidation defects.
The Link to Metabolic Disorders: M/SCHAD Deficiency
Medium/short-chain L-3-hydroxyacyl-CoA dehydrogenase (M/SCHAD) deficiency is a rare, autosomal recessive inherited disorder of fatty acid metabolism.[3] The genetic defect resides in the HADH gene, leading to a dysfunctional or absent M/SCHAD enzyme.[1] This enzymatic block prevents the efficient breakdown of medium and short-chain fatty acids.
The clinical presentation of M/SCHAD deficiency typically manifests in infancy or early childhood and is characterized by a range of symptoms, including:
-
Hypoketotic hypoglycemia (low blood sugar without a corresponding increase in ketones)
-
Lethargy and poor feeding
-
Vomiting and diarrhea
-
Hepatomegaly (enlarged liver)
-
Hyperinsulinism (inappropriately high insulin (B600854) levels)[1][4]
The hyperinsulinism observed in M/SCHAD deficiency is a particularly distinguishing feature among fatty acid oxidation disorders and highlights a complex interplay between fatty acid metabolism and insulin secretion.[4][5]
Quantitative Data Presentation
The diagnosis and monitoring of M/SCHAD deficiency rely on the detection of specific metabolic markers. While direct measurement of intracellular this compound is technically challenging and primarily a research tool, the analysis of more readily accessible acylcarnitines and urinary organic acids provides crucial diagnostic information. The accumulation of this compound leads to its conversion to other excretable metabolites.
Table 1: Key Metabolic Markers in M/SCHAD Deficiency
| Analyte | Biological Matrix | Typical Finding in M/SCHAD Deficiency | Reference |
| C4-hydroxy-acylcarnitine | Blood (Newborn Screening Spot) | Elevated | [2] |
| C6-hydroxy-acylcarnitine | Blood (Newborn Screening Spot) | Elevated | [1] |
| 3-Hydroxyglutaric acid | Urine | Elevated | [1] |
| 3-Hydroxydicarboxylic acids | Urine | Elevated | [2] |
Note: The elevation of C4- and C6-hydroxy-acylcarnitines is a primary indicator in newborn screening for M/SCHAD deficiency. Further confirmatory testing is required.
Experimental Protocols
The accurate quantification of this compound and related metabolites is paramount for both clinical diagnostics and research. The following are detailed methodologies for their analysis.
Acyl-CoA Extraction from Tissues
This protocol is adapted from established methods for the extraction of short- to long-chain acyl-CoAs from tissue samples.
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Homogenizer (e.g., glass Dounce homogenizer)
-
Extraction Buffer: 10% (w/v) trichloroacetic acid (TCA) in water, ice-cold
-
Internal Standard: A stable isotope-labeled acyl-CoA (e.g., ¹³C-labeled heptanoyl-CoA)
-
Centrifuge capable of 17,000 x g and 4°C
Procedure:
-
Weigh the frozen tissue sample (typically 10-50 mg).
-
Immediately place the tissue in a pre-chilled mortar and grind to a fine powder under liquid nitrogen.
-
Transfer the powdered tissue to a pre-chilled tube containing 1 mL of ice-cold 10% TCA.
-
Add the internal standard to the mixture.
-
Homogenize the sample on ice using a Dounce homogenizer until a uniform suspension is achieved.
-
Sonicate the homogenate for 30 seconds on ice to ensure complete cell lysis.
-
Pellet the precipitated protein by centrifugation at 17,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
Store the supernatant at -80°C until analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating acyl-CoAs.
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water, pH 8
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 30°C
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. The neutral loss of 507 m/z (phosphopantetheine moiety) is a characteristic fragmentation pattern for acyl-CoAs.
-
Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of a this compound standard.
Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to detect and quantify abnormal excretion of organic acids, including 3-hydroxyglutaric acid and 3-hydroxydicarboxylic acids.
Sample Preparation and Derivatization:
-
Thaw the urine sample and centrifuge to remove any particulate matter.
-
Add an internal standard (e.g., a stable isotope-labeled dicarboxylic acid) to a known volume of urine.
-
Extract the organic acids from the urine using an organic solvent (e.g., ethyl acetate) after acidification.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Derivatize the dried residue to increase the volatility of the organic acids. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the various organic acids.
-
Ionization Mode: Electron Ionization (EI).
-
Data Acquisition: Full scan mode to identify all detectable organic acids.
-
Data Analysis: Identify and quantify the target organic acids by comparing their mass spectra and retention times to those of authentic standards.
Signaling Pathways and Metabolic Consequences
The accumulation of this compound and related metabolites has profound consequences for cellular function, extending beyond a simple energy deficit.
Disruption of Fatty Acid Beta-Oxidation
The primary consequence of M/SCHAD deficiency is the disruption of the beta-oxidation spiral for medium and short-chain fatty acids. This leads to an accumulation of fatty acid intermediates, including this compound.
Caption: M/SCHAD deficiency blocks the conversion of this compound.
Impaired Insulin Secretion and Hyperinsulinism
A key and paradoxical feature of M/SCHAD deficiency is hyperinsulinism.[4] While the precise mechanism is still under investigation, evidence suggests that the accumulation of short-chain 3-hydroxyacyl-CoAs interferes with the normal regulation of insulin secretion in pancreatic beta-cells. One proposed mechanism involves the allosteric regulation of glutamate (B1630785) dehydrogenase (GDH). Inactivating mutations in M/SCHAD have been shown to lead to an activation of GDH, which plays a role in amino acid-stimulated insulin secretion.[6] This leads to insulin release that is uncoupled from blood glucose levels.
Caption: M/SCHAD deficiency leads to hyperinsulinism via GDH activation.
Lipotoxicity and Oxidative Stress
The accumulation of fatty acid intermediates, including this compound, can lead to cellular lipotoxicity.[7] This phenomenon is characterized by cellular dysfunction and apoptosis induced by an overload of lipids. The proposed mechanisms include:
-
Mitochondrial Dysfunction: The overload of fatty acid intermediates can impair the electron transport chain, leading to reduced ATP production and increased generation of reactive oxygen species (ROS).
-
Endoplasmic Reticulum (ER) Stress: The accumulation of lipids can disrupt ER homeostasis, triggering the unfolded protein response and leading to ER stress-induced apoptosis.
-
Oxidative Stress: The increased production of ROS can damage cellular components, including lipids, proteins, and DNA, contributing to cellular injury.[8]
Caption: Accumulation of 3-hydroxyacyl-CoAs induces cellular stress.
Therapeutic Strategies and Future Directions
The current management of M/SCHAD deficiency primarily involves dietary modifications to reduce the intake of medium and short-chain fatty acids and frequent feedings to prevent hypoglycemia. In cases of hyperinsulinism, medications such as diazoxide (B193173) may be used to suppress insulin secretion.
Future therapeutic strategies may focus on:
-
Pharmacological Chaperones: Small molecules that can help stabilize the misfolded M/SCHAD enzyme and restore some of its function.
-
Gene Therapy: Replacing the defective HADH gene with a functional copy.
-
Targeting Downstream Pathways: Developing drugs that can mitigate the toxic effects of accumulating metabolites or correct the dysregulation of insulin secretion.
Further research is needed to fully elucidate the complex signaling pathways affected by the accumulation of this compound and to identify novel therapeutic targets. A deeper understanding of the molecular mechanisms underlying the hyperinsulinism in M/SCHAD deficiency is particularly crucial for the development of more effective treatments.
Conclusion
This compound stands at a critical juncture in fatty acid metabolism. While a fleeting intermediate in healthy individuals, its accumulation in M/SCHAD deficiency serves as a potent indicator and driver of metabolic disease. The intricate connections between its buildup, the disruption of cellular energy balance, and the paradoxical hyperinsulinism underscore the complexity of metabolic regulation. The experimental protocols and pathway analyses presented in this guide provide a framework for researchers and clinicians to further investigate these mechanisms and develop innovative therapeutic interventions for patients with M/SCHAD deficiency and related metabolic disorders.
References
- 1. informnetwork.org [informnetwork.org]
- 2. babysfirsttest.org [babysfirsttest.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Functional genomics of the beta-cell: short-chain 3-hydroxyacyl-coenzyme A dehydrogenase regulates insulin secretion independent of K+ currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short-chain 3-hydroxyacyl-CoA dehydrogenase is a negative regulator of insulin secretion in response to fuel and non-fuel stimuli in INS832/13 β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of hyperinsulinism in short-chain 3-hydroxyacyl-CoA dehydrogenase deficiency involves activation of glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probing the Global Cellular Responses to Lipotoxicity Caused by Saturated Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-Hydroxyglutaric acid induces oxidative stress and decreases the antioxidant defenses in cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Enzymes in 3-Hydroxyheptanoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolism of 3-hydroxyheptanoyl-CoA is a critical process in the beta-oxidation of odd-chain fatty acids, such as heptanoic acid. This pathway is essential for cellular energy homeostasis, and its dysregulation has been implicated in various metabolic disorders. This technical guide provides a comprehensive overview of the core enzymes involved in the metabolism of this compound, with a focus on their biochemical properties, kinetic parameters, and the experimental protocols used for their study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, metabolic research, and drug development.
Core Enzymes and Metabolic Pathway
The metabolism of this compound is primarily carried out by two key enzymes within the mitochondrial matrix as part of the fatty acid beta-oxidation spiral. For long-chain substrates, these activities are often contained within a multi-enzyme complex known as the mitochondrial trifunctional protein (MTP).
The central enzymes in this process are:
-
Enoyl-CoA Hydratase (Crotonase): This enzyme catalyzes the hydration of a trans-2-enoyl-CoA to a 3-hydroxyacyl-CoA. In the context of heptanoic acid metabolism, it would convert trans-2-heptenoyl-CoA to (S)-3-hydroxyheptanoyl-CoA.
-
3-Hydroxyacyl-CoA Dehydrogenase: This enzyme catalyzes the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA. Specifically, it converts (S)-3-hydroxyheptanoyl-CoA to 3-ketoheptanoyl-CoA.
The overall pathway for the beta-oxidation of heptanoyl-CoA is depicted below, culminating in the production of acetyl-CoA and propionyl-CoA.
Figure 1: Beta-Oxidation of Heptanoyl-CoA.
Quantitative Data on Enzyme Kinetics
While specific kinetic data for the C7 substrates of enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase are not extensively reported in the literature, data for enzymes acting on short to medium-chain acyl-CoAs provide valuable insights. The activity of these enzymes is known to be dependent on the chain length of the substrate.[1][2]
| Enzyme | Substrate | Organism/Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Enoyl-CoA Hydratase (FadB') | trans-Crotonyl-CoA (C4) | Ralstonia eutropha | - | 98 ± 3 | [3] |
| 3-Hydroxyacyl-CoA Dehydrogenase (FadB') | Acetoacetyl-CoA (C4) | Ralstonia eutropha | 48 | 149 | [3] |
| L-3-Hydroxyacyl-CoA Dehydrogenase | C4-C16 3-hydroxyacyl-CoAs | Pig Heart | Varies with chain length | Most active with medium-chain substrates | [1] |
Note: The Vmax for enoyl-CoA hydratase generally decreases as the acyl chain length increases.[2] For 3-hydroxyacyl-CoA dehydrogenase, the highest activity is typically observed with medium-chain substrates.[1]
Experimental Protocols
Enzymatic Synthesis of this compound
The synthesis of this compound can be achieved enzymatically, providing a stereospecific product for use in further assays. This protocol is adapted from methods used for the synthesis of other 3-hydroxyacyl-CoAs.[4]
Workflow for Enzymatic Synthesis:
Figure 2: Workflow for Enzymatic Synthesis of this compound.
Methodology:
-
Step 1: Synthesis of trans-2-Heptenoyl-CoA:
-
Incubate trans-2-heptenoic acid with Coenzyme A, ATP, and MgCl2 in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Add a purified recombinant CoA ligase, such as glutaconate CoA-transferase (GctAB), which is active towards short-chain acids.[4]
-
Incubate the reaction mixture at 37°C and monitor the formation of trans-2-heptenoyl-CoA by HPLC.
-
-
Step 2: Hydration to this compound:
-
To the reaction mixture containing trans-2-heptenoyl-CoA, add a purified recombinant enoyl-CoA hydratase, such as human short-chain enoyl-CoA hydratase (ECHS1).[4]
-
Incubate at 37°C. The enoyl-CoA hydratase will catalyze the hydration of the double bond to form (S)-3-hydroxyheptanoyl-CoA.
-
Monitor the conversion by HPLC.
-
-
Purification:
-
The final product, this compound, can be purified from the reaction mixture using solid-phase extraction or preparative HPLC.
-
Assay for Enoyl-CoA Hydratase Activity
The activity of enoyl-CoA hydratase is typically measured by monitoring the decrease in absorbance at 263 nm, which corresponds to the disappearance of the trans-2-enoyl-CoA substrate.[3]
Materials:
-
Purified enoyl-CoA hydratase
-
trans-2-Heptenoyl-CoA (substrate)
-
Tris-HCl buffer (pH 8.0)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and trans-2-heptenoyl-CoA in a quartz cuvette.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Initiate the reaction by adding a small volume of the purified enoyl-CoA hydratase.
-
Immediately monitor the decrease in absorbance at 263 nm for a set period (e.g., 5 minutes).
-
Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the enoyl-CoA substrate.
Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
The activity of 3-hydroxyacyl-CoA dehydrogenase can be measured in both the forward and reverse directions. A common method is a coupled spectrophotometric assay.[1][3]
Forward Reaction (Oxidation of this compound):
Materials:
-
Purified 3-hydroxyacyl-CoA dehydrogenase
-
This compound (substrate)
-
NAD+
-
3-Ketoacyl-CoA thiolase (coupling enzyme)
-
Coenzyme A (CoASH)
-
Potassium phosphate (B84403) buffer (pH 7.3)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, NAD+, CoASH, and 3-ketoacyl-CoA thiolase.
-
Add the substrate, this compound.
-
Equilibrate the mixture to 37°C.
-
Initiate the reaction by adding the purified 3-hydroxyacyl-CoA dehydrogenase.
-
Monitor the increase in absorbance at 340 nm due to the formation of NADH.
-
Calculate the enzyme activity based on the rate of NADH production.
Reverse Reaction (Reduction of 3-Ketoheptanoyl-CoA):
Materials:
-
Purified 3-hydroxyacyl-CoA dehydrogenase
-
3-Ketoheptanoyl-CoA (substrate, can be synthesized from this compound)
-
NADH
-
Tris-HCl buffer (pH 7.0)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and NADH.
-
Add the substrate, 3-ketoheptanoyl-CoA.
-
Equilibrate the mixture to 30°C.
-
Initiate the reaction by adding the purified 3-hydroxyacyl-CoA dehydrogenase.
-
Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.
-
Calculate the enzyme activity based on the rate of NADH consumption.[3]
LC-MS/MS Quantification of this compound
For highly sensitive and specific quantification of this compound in biological samples, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.
Workflow for LC-MS/MS Analysis:
References
- 1. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. mdpi.com [mdpi.com]
Stereochemistry of 3-Hydroxyheptanoyl-CoA in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxyheptanoyl-CoA is a pivotal intermediate in the metabolism of medium-chain fatty acids. Its stereochemistry, specifically the configuration of the hydroxyl group at the C-3 position, is critical for its subsequent enzymatic processing and metabolic fate. This technical guide provides an in-depth analysis of the stereochemical aspects of this compound in biological systems, focusing on its roles in mitochondrial and peroxisomal β-oxidation. We present quantitative data on the stereospecificity of key enzymes, detailed experimental protocols for stereochemical analysis, and visual representations of the relevant metabolic pathways.
Introduction
The metabolism of fatty acids is a fundamental process for energy production in most organisms. The β-oxidation of fatty acids, a cyclical process that shortens the fatty acyl chain by two carbons in each cycle, involves a series of enzymatic reactions with strict stereochemical control. One of the key intermediates in this pathway is the L-3-hydroxyacyl-CoA ester. For odd-chain fatty acids like heptanoic acid, this compound is a central metabolite. The stereochemistry of this molecule, whether it is the L-(S) or D-(R) enantiomer, determines its recognition by specific enzymes and its direction into different metabolic fates. Understanding this stereochemistry is crucial for elucidating the mechanisms of fatty acid metabolism and for the development of therapeutic agents targeting these pathways.
Metabolic Pathways Involving this compound
This compound is primarily an intermediate in the β-oxidation of heptanoic acid. This process occurs in both mitochondria and peroxisomes, with distinct enzymes and stereochemical preferences in each organelle.
Mitochondrial β-Oxidation
In mitochondria, the β-oxidation of fatty acids is the primary pathway for ATP production. The enzymes in this pathway are highly specific for the L-(S)-stereoisomer of 3-hydroxyacyl-CoAs.[1]
The pathway for the formation and metabolism of L-3-hydroxyheptanoyl-CoA in mitochondria is as follows:
-
Dehydrogenation: Heptanoyl-CoA is dehydrogenated by medium-chain acyl-CoA dehydrogenase (MCAD) to form trans-Δ2-heptenoyl-CoA.
-
Hydration: Enoyl-CoA hydratase catalyzes the hydration of the double bond in trans-Δ2-heptenoyl-CoA to form L-3-hydroxyheptanoyl-CoA.[1]
-
Dehydrogenation: L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) specifically oxidizes L-3-hydroxyheptanoyl-CoA to 3-ketoheptanoyl-CoA.[2]
-
Thiolysis: β-ketothiolase cleaves 3-ketoheptanoyl-CoA into acetyl-CoA and pentanoyl-CoA.
Peroxisomal β-Oxidation
Peroxisomes also perform β-oxidation, particularly for very long-chain fatty acids and some medium-chain fatty acids. A key difference in peroxisomal β-oxidation is the involvement of enzymes that can process D-(R)-stereoisomers of 3-hydroxyacyl-CoAs.[3]
The peroxisomal pathway involves a multifunctional enzyme that has both enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase activities.
Quantitative Data on Enzyme Stereospecificity
The stereospecificity of the enzymes involved in this compound metabolism is critical. While specific kinetic data for this compound is limited, data for other medium-chain 3-hydroxyacyl-CoAs provide valuable insights.
| Enzyme | Substrate | Stereoisomer Specificity | Km (µM) | Vmax (µmol/min/mg) | Source |
| L-3-Hydroxyacyl-CoA Dehydrogenase (Pig Heart) | L-3-Hydroxyoctanoyl-CoA | L-(S) | 5.4 | 138 | [4] |
| L-3-Hydroxydecanoyl-CoA | L-(S) | 4.9 | 125 | [4] | |
| Enoyl-CoA Hydratase (Rat Liver) | trans-2-Hexadecenoyl-CoA | Forms predominantly L-(S)-3-hydroxyhexadecanoyl-CoA | - | - | [5] |
| D-Bifunctional Protein (Rat Liver) | trans-2-Hexadecenoyl-CoA | Forms D-(R)-3-hydroxyhexadecanoyl-CoA | - | - | [5] |
Note: The kinetic parameters for L-3-hydroxyacyl-CoA dehydrogenase are for medium-chain substrates, which are expected to be similar for this compound.
Experimental Protocols
Chiral Separation of this compound Enantiomers by HPLC
This protocol is adapted from methods for the separation of other 3-hydroxyacyl-CoA enantiomers.[5][6]
Objective: To separate and quantify the L-(S) and D-(R) enantiomers of this compound.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent)
-
Mobile Phase: Isocratic mixture of hexane (B92381) and isopropanol (B130326) (e.g., 90:10 v/v), with 0.1% trifluoroacetic acid. The exact ratio may require optimization.
-
This compound standard (racemic mixture)
-
Sample containing this compound
Procedure:
-
System Preparation:
-
Install the chiral column in the HPLC system.
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30-60 minutes).
-
-
Sample Preparation:
-
Dissolve the racemic standard of this compound in the mobile phase to a final concentration of 1 mg/mL.
-
Prepare biological samples by appropriate extraction methods (e.g., solid-phase extraction) to isolate the acyl-CoA fraction. Resuspend the final extract in the mobile phase.
-
-
Chromatography:
-
Set the UV detector to 260 nm.
-
Inject 10-20 µL of the standard solution to determine the retention times of the two enantiomers.
-
Inject the prepared biological sample.
-
Run the chromatography for a sufficient time to allow for the elution of both enantiomers.
-
-
Data Analysis:
-
Identify the peaks corresponding to the L-(S) and D-(R) enantiomers based on the retention times obtained from the standard.
-
Quantify the amount of each enantiomer by integrating the peak areas.
-
Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity
This protocol is based on a coupled enzyme assay.[4][7][8]
Objective: To measure the activity of L-3-hydroxyacyl-CoA dehydrogenase using L-3-hydroxyheptanoyl-CoA as a substrate.
Principle: The oxidation of L-3-hydroxyheptanoyl-CoA by L-3-hydroxyacyl-CoA dehydrogenase produces 3-ketoheptanoyl-CoA and NADH. The rate of NADH formation is monitored by the increase in absorbance at 340 nm. To drive the reaction to completion, the product 3-ketoheptanoyl-CoA is cleaved by the addition of β-ketothiolase.
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes (1 cm path length)
-
Reaction Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA
-
NAD+ solution: 10 mM in reaction buffer
-
L-3-hydroxyheptanoyl-CoA substrate solution: 1 mM in reaction buffer
-
β-Ketothiolase solution: 10 units/mL in reaction buffer
-
Enzyme sample (e.g., purified L-3-hydroxyacyl-CoA dehydrogenase or cell lysate)
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare the following reaction mixture (for a final volume of 1 mL):
-
850 µL of Reaction Buffer
-
50 µL of 10 mM NAD+ solution
-
50 µL of 1 mM L-3-hydroxyheptanoyl-CoA solution
-
10 µL of 10 units/mL β-ketothiolase solution
-
-
Assay:
-
Incubate the reaction mixture at 37°C for 5 minutes to pre-warm.
-
Initiate the reaction by adding 40 µL of the enzyme sample.
-
Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.
-
Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA340/min * Total Volume) / (ε * Path Length * Enzyme Volume) where ε (extinction coefficient for NADH) = 6.22 mM⁻¹cm⁻¹
-
Role in Polyketide Synthesis
While the direct role of this compound as a starter or extender unit in polyketide synthesis is not well-documented, it is known that polyketide synthases (PKSs) can utilize various acyl-CoA molecules as starter units.[9] Some PKSs have been shown to accept heptanoyl-CoA.[9] It is plausible that this compound could be incorporated, and its stereochemistry would likely be a critical determinant for recognition by the acyltransferase (AT) domain of the PKS module. Further research is needed to elucidate the specific stereochemical requirements for the incorporation of hydroxylated acyl-CoAs into polyketide backbones.
Conclusion
The stereochemistry of this compound is a fundamental aspect of its biological function, dictating its interaction with stereospecific enzymes in mitochondrial and peroxisomal β-oxidation pathways. The L-(S) isomer is the substrate for the canonical mitochondrial pathway, while the D-(R) isomer can be processed in peroxisomes. The analytical techniques and enzyme assays detailed in this guide provide a framework for researchers to investigate the stereochemical aspects of medium-chain fatty acid metabolism. A deeper understanding of these stereochemical intricacies is essential for advancing our knowledge of metabolic regulation and for the development of novel therapeutic strategies targeting fatty acid oxidation disorders.
References
- 1. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 2. Role of Medium- and Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase in the Regulation of Body Weight and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of enoyl-coenzyme A hydratase activity and its stereospecificity using high-performance liquid chromatography equipped with chiral separation column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pnas.org [pnas.org]
Methodological & Application
Enzymatic Synthesis of 3-Hydroxyheptanoyl-CoA: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the enzymatic synthesis of 3-hydroxyheptanoyl-CoA, a crucial intermediate in fatty acid metabolism. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolic research. The protocol details the necessary materials, enzymatic reaction, and purification steps, supported by quantitative data and a visual representation of the experimental workflow.
Introduction
This compound is a medium-chain 3-hydroxyacyl-CoA that plays a role in the β-oxidation of fatty acids. The enzymatic synthesis of this molecule is essential for studying the kinetics of enzymes involved in fatty acid metabolism and for investigating metabolic disorders. The protocol described herein utilizes the enzyme enoyl-CoA hydratase to catalyze the hydration of trans-2-heptenoyl-CoA to yield this compound.
Principle
The enzymatic synthesis of this compound is achieved through the hydration of the double bond in trans-2-heptenoyl-CoA. This reaction is catalyzed by enoyl-CoA hydratase (EC 4.2.1.17), which stereospecifically adds a water molecule to the substrate, forming L-3-hydroxyheptanoyl-CoA. The reaction can be monitored by the decrease in absorbance at 263 nm, which corresponds to the disappearance of the α,β-unsaturated thioester bond of the substrate.
Materials and Methods
Materials
-
Enzyme: Recombinant enoyl-CoA hydratase (short-chain) from a suitable expression system (e.g., E. coli).[1][2]
-
Substrate: trans-2-Heptenoyl-CoA (synthesis protocol below).
-
Buffer: 50 mM Tris-HCl, pH 7.8.
-
Cofactors: None required for enoyl-CoA hydratase.
-
Purification: C18 solid-phase extraction (SPE) cartridges.
-
Analytical Equipment: UV-Vis spectrophotometer, High-Performance Liquid Chromatography (HPLC) system.
Synthesis of trans-2-Heptenoyl-CoA
The substrate, trans-2-heptenoyl-CoA, is not readily commercially available and must be synthesized. A common method is the mixed anhydride (B1165640) method.
Table 1: Reagents for trans-2-Heptenoyl-CoA Synthesis
| Reagent | Concentration/Amount |
| trans-2-Heptenoic acid | 100 µmol |
| Coenzyme A (lithium salt) | 90 µmol |
| Triethylamine (B128534) | 100 µmol |
| Ethyl chloroformate | 100 µmol |
| Tetrahydrofuran (THF), anhydrous | 2 mL |
| Lithium hydroxide (B78521) (LiOH) | to adjust pH to ~7.5 |
Protocol:
-
Dissolve trans-2-heptenoic acid and triethylamine in anhydrous THF.
-
Cool the solution to 0°C and slowly add ethyl chloroformate while stirring.
-
Allow the reaction to proceed for 30 minutes at 0°C to form the mixed anhydride.
-
In a separate vial, dissolve Coenzyme A (lithium salt) in water and adjust the pH to ~7.5 with LiOH.
-
Slowly add the Coenzyme A solution to the mixed anhydride solution with vigorous stirring.
-
Monitor the reaction by HPLC.
-
Purify the resulting trans-2-heptenoyl-CoA using a C18 SPE cartridge.
Enzymatic Synthesis of this compound
Table 2: Reaction Components for this compound Synthesis
| Component | Final Concentration |
| trans-2-Heptenoyl-CoA | 100 µM |
| Enoyl-CoA Hydratase | 1-5 µg/mL |
| Tris-HCl, pH 7.8 | 50 mM |
| Total Reaction Volume | 1 mL |
Protocol:
-
Prepare the reaction mixture by combining the Tris-HCl buffer and the trans-2-heptenoyl-CoA substrate in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the enoyl-CoA hydratase.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Monitor the reaction progress by measuring the decrease in absorbance at 263 nm. The molar extinction coefficient for the enoyl-CoA thioester bond is approximately 6,700 M⁻¹cm⁻¹.[3]
-
Terminate the reaction by adding an equal volume of ice-cold 10% (v/v) acetic acid.
Purification of this compound
-
Load the acidified reaction mixture onto a C18 SPE cartridge pre-equilibrated with methanol (B129727) and then water.
-
Wash the cartridge with water to remove salts and unreacted substrate.
-
Elute the this compound with a stepwise gradient of methanol in water.
-
Analyze the fractions by HPLC to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final product.
Expected Results
The enzymatic synthesis should yield this compound with high purity. The success of the synthesis can be confirmed by HPLC analysis, where the product will have a distinct retention time compared to the substrate. The concentration of the purified product can be determined spectrophotometrically using the molar extinction coefficient of the thioester bond at 260 nm (in the absence of the conjugated double bond).
Table 3: Example Substrate Specificity of Enoyl-CoA Hydratase
| Substrate (trans-2-enoyl-CoA) | Relative Activity (%) |
| Butenoyl-CoA (C4) | 100 |
| Hexenoyl-CoA (C6) | 85 |
| Heptenoyl-CoA (C7) | ~70 (estimated) |
| Octenoyl-CoA (C8) | 60 |
| Decenoyl-CoA (C10) | 45 |
Note: The activity for heptenoyl-CoA is an estimation based on the general trend of decreasing activity with increasing chain length for short-chain enoyl-CoA hydratases.[4][5]
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and the relevant metabolic pathway.
Caption: Experimental workflow for the synthesis of this compound.
Caption: The role of enoyl-CoA hydratase in the β-oxidation pathway.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Sapphire North America [sapphire-usa.com]
- 3. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Purification of two forms of enoyl-CoA hydratase from Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Synthesis of 3-Hydroxyheptanoyl-CoA for Research Applications
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxyheptanoyl-CoA is a medium-chain acyl-coenzyme A (CoA) thioester. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid β-oxidation and the biosynthesis of complex lipids. The availability of specific acyl-CoA molecules, such as this compound, is essential for in vitro biochemical assays, enzyme characterization, and metabolic flux analysis. This document provides a detailed protocol for the chemical synthesis of this compound and discusses its applications in research.
Applications in Research
This compound is a key substrate for enzymes involved in the mitochondrial β-oxidation of fatty acids. Specifically, it is a substrate for L-3-hydroxyacyl-CoA dehydrogenase (HADH), which catalyzes the third step of the β-oxidation spiral.[1] The study of HADH activity with substrates of varying chain lengths, such as this compound, is critical for understanding the enzyme's substrate specificity and its role in metabolic regulation.[2]
Deficiencies in medium-chain 3-hydroxyacyl-CoA dehydrogenase are associated with inherited metabolic disorders.[3] The availability of synthesized this compound allows for the development of diagnostic assays and the screening of potential therapeutic agents. Furthermore, this molecule can be used as a standard in metabolomics studies to identify and quantify intermediates in fatty acid metabolism.
Chemical Synthesis of this compound: A Representative Protocol
The following protocol describes a general method for the synthesis of this compound from 3-hydroxyheptanoic acid using the mixed anhydride (B1165640) method. This approach involves the activation of the carboxylic acid with ethyl chloroformate to form a mixed anhydride, which then reacts with the free thiol group of Coenzyme A.[4]
Materials:
-
3-hydroxyheptanoic acid
-
Ethyl chloroformate
-
Triethylamine (B128534) (TEA)
-
Coenzyme A (free acid)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium bicarbonate solution (0.5 M)
-
Hydrochloric acid (1 M)
-
Methanol
-
Diethyl ether, anhydrous
-
Nitrogen gas supply
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Lyophilizer
Experimental Protocol:
Step 1: Activation of 3-Hydroxyheptanoic Acid
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-hydroxyheptanoic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution with stirring.
-
Slowly add ethyl chloroformate (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour to form the mixed anhydride. A white precipitate of triethylammonium (B8662869) chloride will form.
Step 2: Thioesterification with Coenzyme A
-
In a separate flask, dissolve Coenzyme A (1 equivalent) in a cold 0.5 M sodium bicarbonate solution.
-
Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
Step 3: Quenching and Purification
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl to precipitate the product.
-
Centrifuge the mixture and discard the supernatant.
-
Wash the pellet with cold diethyl ether to remove unreacted fatty acid and other organic impurities.
-
Dissolve the crude this compound in a minimal amount of methanol.
-
Purify the product by preparative reverse-phase HPLC using a C18 column. A common mobile phase system is a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).[5]
-
Monitor the elution profile at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA.
-
Collect the fractions containing the purified this compound.
-
Lyophilize the purified fractions to obtain the final product as a white powder.
Step 4: Characterization
-
Confirm the identity and purity of the synthesized this compound using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6]
-
Determine the concentration of the product spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ in 10 mM potassium phosphate buffer, pH 7.0).
Data Presentation
Table 1: Representative Data for Acyl-CoA Synthesis and Characterization
| Parameter | Typical Value/Result | Reference |
| Synthesis Yield | ||
| Mixed Anhydride Method | 40-70% | [7] |
| Purification | ||
| HPLC Column | Reverse-Phase C18 | [5] |
| Mobile Phase | Acetonitrile/Aqueous Buffer Gradient | [8] |
| Detection Wavelength | 260 nm | [5] |
| Characterization | ||
| Mass Spectrometry | Expected molecular weight confirmation | [6] |
| ¹H NMR Spectroscopy | Characteristic peaks for acyl chain and CoA moiety | [9] |
| Purity (by HPLC) | >95% | [10] |
Visualization of Workflow and Biological Pathway
Caption: Workflow for the chemical synthesis and purification of this compound.
Caption: The role of this compound in the mitochondrial fatty acid β-oxidation pathway.
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxyacyl-CoA Dehydrogenase Deficiency | Newborn Screening [newbornscreening.hrsa.gov]
- 4. researchgate.net [researchgate.net]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. impact.ornl.gov [impact.ornl.gov]
- 10. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Application Note and Protocol for the Analysis of 3-hydroxyheptanoyl-CoA by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-hydroxyheptanoyl-CoA is a short-chain acyl-coenzyme A (acyl-CoA) thioester. The analysis of acyl-CoAs is crucial for understanding cellular metabolism in both healthy and diseased states.[1] Dysregulation of acyl-CoA metabolism is linked to various metabolic and neurodegenerative diseases.[2][3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for quantifying these molecules due to its high sensitivity, specificity, and throughput.[1][5] This document provides a detailed protocol for the quantitative analysis of this compound in biological matrices using LC-MS/MS. The methodology is based on established techniques for short-chain acyl-CoA analysis and includes sample preparation, chromatographic separation, and mass spectrometric detection.[6][7]
Experimental Workflow
The overall workflow for the analysis of this compound is depicted below. It involves sample preparation by protein precipitation, followed by separation using liquid chromatography and detection by tandem mass spectrometry.
Caption: Experimental workflow for this compound analysis.
Sample Preparation Protocol
A simple and effective protein precipitation method using 5-sulfosalicylic acid (SSA) is recommended for the extraction of short-chain acyl-CoAs.[6][7] This method avoids the need for solid-phase extraction (SPE), which can lead to the loss of polar analytes.[6]
Materials and Reagents:
-
Internal Standard (IS): Heptadecanoyl-CoA or another odd-chain acyl-CoA not present in the sample.
-
5-Sulfosalicylic acid (SSA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Sample Collection: For cultured cells, wash the cell pellet with ice-cold PBS. For tissue samples, ensure they are snap-frozen in liquid nitrogen and stored at -80°C.
-
Homogenization: Homogenize the cell pellet or tissue sample in a suitable volume of extraction solvent (e.g., 2.5% SSA in water).
-
Internal Standard Spiking: Add the internal standard to the homogenate at a known concentration.
-
Protein Precipitation: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.[7]
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to an autosampler vial for LC-MS/MS analysis.[7]
LC-MS/MS Protocol
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[1]
-
Mobile Phase A: 0.1% formic acid in water[1]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[1]
-
Flow Rate: 0.3 mL/min[1]
-
Injection Volume: 5 µL[1]
-
Gradient: A typical gradient would be to start at a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage (e.g., 95%) over several minutes to elute the analytes, followed by a re-equilibration step.[1]
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 6.0 | 95 |
| 8.0 | 95 |
| 8.1 | 5 |
| 10.0 | 5 |
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[1]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon
MS/MS Transitions for this compound:
Acyl-CoAs exhibit a characteristic fragmentation pattern, including a neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da) and a product ion corresponding to the pantetheine (B1680023) phosphate (B84403) fragment (m/z 428).[8][9][10] The precursor ion (Q1) for this compound is its protonated molecular weight. The primary product ion (Q3) will result from the neutral loss of 507 Da.
-
Molecular Formula of this compound: C28H48N7O18P3S
-
Monoisotopic Mass: 899.2095 g/mol
-
Precursor Ion (Q1) [M+H]+: m/z 900.2
-
Product Ion (Q3) - Quantifier: m/z 393.2 ([M+H - 507]+)
-
Product Ion (Q3) - Qualifier: m/z 428.1 (Pantetheine phosphate fragment)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound (Quantifier) | 900.2 | 393.2 | Optimized for instrument |
| This compound (Qualifier) | 900.2 | 428.1 | Optimized for instrument |
| Internal Standard (e.g., Heptadecanoyl-CoA) | 1006.4 | 499.4 | Optimized for instrument |
Quantitative Data
The following table summarizes the expected performance of the LC-MS/MS method for the analysis of short-chain acyl-CoAs, based on published data for similar compounds.[1] The values for this compound are expected to be within a similar range.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1-10 fmol |
| Limit of Quantification (LOQ) | 5-50 fmol |
| Linearity (R²) | >0.99 |
| Precision (RSD%) | < 15% |
Metabolic Pathway Context
This compound is an intermediate in fatty acid metabolism. The diagram below illustrates a generalized pathway for fatty acid beta-oxidation, where 3-hydroxyacyl-CoA intermediates are formed.
Caption: Generalized fatty acid beta-oxidation pathway.
Conclusion
The described LC-MS/MS method provides a robust and sensitive platform for the quantification of this compound in biological samples. The simple sample preparation protocol and the high selectivity of tandem mass spectrometry make this method suitable for a wide range of research and drug development applications focused on cellular metabolism.
References
- 1. benchchem.com [benchchem.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note and Protocol for the Quantification of 3-Hydroxyheptanoyl-CoA in Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in numerous metabolic pathways, including fatty acid metabolism and cellular signaling. The accurate quantification of specific acyl-CoA species, such as 3-hydroxyheptanoyl-CoA, in biological samples is crucial for understanding cellular biochemistry and the pathophysiology of various diseases. This compound is a seven-carbon, 3-hydroxylated fatty acyl-CoA that may serve as an intermediate in metabolic pathways such as bacterial polyhydroxyalkanoate (PHA) synthesis and potentially in atypical fatty acid oxidation in mammalian cells. This document provides a detailed protocol for the quantification of this compound in cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Data Presentation
As experimental data for the absolute quantification of this compound in cell lysates is not widely available in the literature, the following table serves as a template for presenting such data. Researchers should populate this table with their own experimental results.
| Cell Line | Treatment | This compound (pmol/mg protein) | Standard Deviation |
| HepG2 | Control | User Data | User Data |
| HepG2 | Fatty Acid Supplement | User Data | User Data |
| MCF7 | Control | User Data | User Data |
| MCF7 | Drug Candidate X | User Data | User Data |
| A549 | Control | User Data | User Data |
| A549 | Hypoxia | User Data | User Data |
Experimental Protocols
Materials and Reagents
-
Cell Culture: Adherent or suspension cells of interest.
-
Reagents:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (LC-MS grade), ice-cold, containing internal standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
This compound analytical standard (requires custom synthesis or specialized vendor)
-
Stable isotope-labeled internal standard (e.g., [¹³C₃,¹⁵N₁]-pantothenate-labeled acyl-CoA extract or a commercially available odd-chain acyl-CoA standard)
-
BCA protein assay kit
-
-
Equipment:
-
Cell scraper (for adherent cells)
-
Refrigerated centrifuge
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Vacuum concentrator or nitrogen evaporator
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS) system
-
Protocol for Sample Preparation and Extraction
-
Cell Harvesting:
-
Adherent Cells: Aspirate the cell culture medium. Wash the cell monolayer twice with 5 mL of ice-cold PBS. After the final wash, add 1 mL of ice-cold methanol containing the internal standard directly to the plate. Scrape the cells using a cell scraper and transfer the cell lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash. After the final wash, resuspend the cell pellet in 1 mL of ice-cold methanol containing the internal standard.
-
-
Protein Precipitation and Extraction:
-
Vortex the cell lysate vigorously for 1 minute.
-
(Optional) Sonicate the sample on ice for 3 cycles of 10 seconds on and 30 seconds off to ensure complete cell lysis and extraction.
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the pellet.
-
-
Sample Drying:
-
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium acetate (pH 7). Vortex briefly to ensure the pellet is fully dissolved.
-
Centrifuge at high speed for 5 minutes to pellet any remaining insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
Protein Quantification for Normalization:
-
To normalize the acyl-CoA levels, determine the protein concentration of the initial cell lysate using a BCA protein assay kit. A small aliquot of the lysate should be taken before the protein precipitation step for this purpose.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for separating acyl-CoAs.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to a high percentage to elute the acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound (Predicted):
-
Precursor Ion (Q1): m/z 896.7
-
Product Ion (Q3) for Quantification: m/z 389.5 (corresponding to the acyl portion)
-
Product Ion (Q3) for Confirmation: m/z 468.7 (corresponding to the 4'-phosphopantetheine (B1211885) moiety)
-
-
Collision Energy and other MS parameters: These will need to be optimized for the specific instrument being used by infusing the this compound standard.
-
-
Quantification:
-
A standard curve should be prepared using the this compound analytical standard, ranging from low to high picomolar concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standard to generate the calibration curve. The concentration of this compound in the samples is then determined from this curve and normalized to the protein concentration.
-
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Signaling Pathway Diagram
Given the limited information on specific signaling pathways involving this compound in mammalian cells, the following diagram illustrates the general pathway of mitochondrial fatty acid beta-oxidation, where 3-hydroxyacyl-CoAs are key intermediates.
Application Note and Protocols for the Enzymatic Assay of 3-Hydroxyacyl-CoA Dehydrogenase with 3-Hydroxyheptanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Hydroxyacyl-CoA dehydrogenase (HADH) is a crucial family of enzymes in the mitochondrial fatty acid β-oxidation pathway.[1][2] These enzymes catalyze the third step of the cycle, the NAD+-dependent oxidation of (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, generating NADH in the process.[1][2][3] The activity of HADH isozymes varies with the chain length of the acyl-CoA substrate, with different enzymes specific for short, medium, or long-chain fatty acids.[4][5]
3-hydroxyheptanoyl-CoA, a medium-chain acyl-CoA, is a substrate for medium-chain 3-hydroxyacyl-CoA dehydrogenase. Monitoring the enzymatic activity with this specific substrate is vital for studying fatty acid metabolism, diagnosing certain metabolic disorders, and screening for potential therapeutic modulators.
This document provides a detailed protocol for a continuous spectrophotometric assay to determine HADH activity using this compound as the substrate. The assay is based on monitoring the increase in absorbance at 340 nm resulting from the reduction of NAD+ to NADH.
Principle of the Assay
The HADH-catalyzed reaction is reversible. The assay can be performed in the forward or reverse direction. The protocol described here focuses on the forward reaction, which is physiologically relevant to the β-oxidation pathway.
(S)-3-Hydroxyheptanoyl-CoA + NAD⁺ ⇌ 3-Ketoheptanoyl-CoA + NADH + H⁺
The rate of NADH production is directly proportional to the HADH enzyme activity. This is quantified by measuring the increase in absorbance at 340 nm, as NADH has a molar extinction coefficient of 6220 M⁻¹cm⁻¹ at this wavelength.
A more advanced, coupled assay is also described, which uses 3-ketoacyl-CoA thiolase to make the reaction irreversible and prevent product inhibition, allowing for more precise kinetic measurements.[6]
Visualized Pathways and Workflows
Enzymatic Reaction
Caption: The HADH-catalyzed oxidation of this compound.
Experimental Workflow
Caption: General workflow for the HADH spectrophotometric assay.
Materials and Reagents
Equipment
-
Spectrophotometer with temperature control, capable of reading at 340 nm
-
Cuvettes (1 cm path length, quartz or suitable plastic)
-
Pipettes (p1000, p200, p20)
-
pH meter
-
Vortex mixer
-
Microcentrifuge tubes
Reagents
-
Potassium Phosphate Monobasic (e.g., Sigma P5379)
-
Potassium Hydroxide (KOH)
-
β-Nicotinamide adenine (B156593) dinucleotide, oxidized form (NAD⁺) (e.g., Sigma N8129)
-
Purified HADH enzyme (source-dependent)
-
(S)-3-Hydroxyheptanoyl-CoA (substrate)
-
Note: This substrate is not commonly available commercially. It may require custom synthesis or enzymatic synthesis. Methods for enzymatic synthesis of various 3-hydroxyacyl-CoAs have been described, often involving the hydration of the corresponding 2,3-enoyl-acyl-CoA using enoyl-CoA hydratase.[7]
-
-
Deionized water
-
For Coupled Assay: 3-ketoacyl-CoA thiolase (e.g., Sigma T1766) and Coenzyme A (CoASH).
Experimental Protocols
Reagent Preparation
-
Assay Buffer (100 mM Potassium Phosphate, pH 7.3):
-
Dissolve Potassium Phosphate, Monobasic in deionized water to a final concentration of 100 mM.
-
Adjust the pH to 7.3 at the desired assay temperature (e.g., 37°C) using 1 M KOH.
-
Store at 4°C.
-
-
NAD⁺ Stock Solution (20 mM):
-
Dissolve NAD⁺ in Assay Buffer to a final concentration of 20 mM.
-
Prepare fresh daily and keep on ice.
-
-
Substrate Stock Solution (10 mM (S)-3-Hydroxyheptanoyl-CoA):
-
Dissolve (S)-3-Hydroxyheptanoyl-CoA in Assay Buffer to a final concentration of 10 mM.
-
Aliquot and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles. Keep on ice during use.
-
-
Enzyme Solution (HADH):
-
Immediately before use, dilute the purified HADH enzyme in cold Assay Buffer to a working concentration that provides a linear rate of absorbance change (e.g., 0.05 - 0.2 units/mL). Optimal concentration should be determined empirically.
-
Protocol 1: Standard HADH Assay
This protocol measures the forward reaction by monitoring NADH production.
-
Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 37°C).
-
In a 1 mL cuvette, prepare the reaction mixture as described in Table 1 . Pipette the Assay Buffer and NAD⁺ solution first.
-
Add the HADH enzyme solution, mix gently by inversion, and incubate for 2-3 minutes to allow the temperature to equilibrate and to record a baseline reading.
-
Initiate the reaction by adding the (S)-3-Hydroxyheptanoyl-CoA substrate.
-
Immediately mix by inversion and start monitoring the absorbance at 340 nm (A₃₄₀) every 15-30 seconds for 3-5 minutes.
-
Ensure the rate of absorbance increase is linear during the measurement period.
Table 1: Standard Reaction Mixture Components
| Reagent | Stock Conc. | Volume (µL) | Final Conc. |
| Assay Buffer (pH 7.3) | 100 mM | 880 | ~97 mM |
| NAD⁺ Solution | 20 mM | 50 | 1.0 mM |
| HADH Enzyme Solution | Variable | 50 | Variable |
| (S)-3-Hydroxyheptanoyl-CoA | 10 mM | 20 | 0.2 mM |
| Total Volume | 1000 |
Note: The reaction can be initiated with either the enzyme or the substrate. Adding the substrate last is often preferred. A blank reaction excluding the enzyme should be run to account for any non-enzymatic reduction of NAD⁺.
Protocol 2: Coupled HADH-Thiolase Assay
This advanced protocol provides an irreversible reaction, which can be advantageous for kinetic studies.[6] The 3-ketoacyl-CoA product is immediately cleaved by thiolase in the presence of CoASH.
-
Follow steps 1 and 2 from Protocol 1, but prepare the reaction mixture as described in Table 2 .
-
Add the HADH and Thiolase enzyme solutions, mix gently, and incubate for 2-3 minutes.
-
Initiate the reaction by adding the (S)-3-Hydroxyheptanoyl-CoA substrate.
-
Monitor the increase in absorbance at 340 nm as described in Protocol 1.
Table 2: Coupled Reaction Mixture Components
| Reagent | Stock Conc. | Volume (µL) | Final Conc. |
| Assay Buffer (pH 7.3) | 100 mM | 850 | ~96 mM |
| NAD⁺ Solution | 20 mM | 50 | 1.0 mM |
| Coenzyme A (CoASH) | 10 mM | 10 | 0.1 mM |
| HADH Enzyme Solution | Variable | 40 | Variable |
| Thiolase Enzyme | ~10 U/mL | 30 | ~0.3 U/mL |
| (S)-3-Hydroxyheptanoyl-CoA | 10 mM | 20 | 0.2 mM |
| Total Volume | 1000 |
Data Analysis and Calculations
-
Calculate the rate of reaction (ΔA₃₄₀/min): Plot absorbance vs. time and determine the slope of the linear portion of the curve. Subtract the rate of the blank reaction (if any).
-
Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of absorbance change to enzymatic activity.
Activity (U/mL) = (ΔA₃₄₀/min) / (ε × l) × (V_total / V_enzyme) × D
Where:
-
ΔA₃₄₀/min: The rate of absorbance change per minute.
-
ε (epsilon): Molar extinction coefficient of NADH at 340 nm = 6.22 mM⁻¹cm⁻¹.
-
l: Path length of the cuvette (typically 1 cm).
-
V_total: Total volume of the assay (e.g., 1 mL).
-
V_enzyme: Volume of the enzyme solution added (e.g., 0.05 mL).
-
D: Dilution factor of the enzyme, if any.
One unit (U) of HADH activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
-
Expected Results and Data
The activity of HADH is highly dependent on the acyl-chain length of the substrate. While specific kinetic data for this compound is not widely published, data for other substrates demonstrate the enzyme's preference. HADH from pig heart, for example, shows the highest activity with medium-chain substrates.[6]
Table 3: Relative Kinetic Parameters of Pig Heart L-3-HADH for Various Substrates
| Substrate (L-3-Hydroxyacyl-CoA) | Chain Length | Relative Vmax (%) | Km (µM) |
| Butyryl- (C4) | Short | 70 | 31 |
| Hexanoyl- (C6) | Medium | 95 | 12 |
| Octanoyl- (C8) | Medium | 100 | 8 |
| Decanoyl- (C10) | Medium | 90 | 6 |
| Dodecanoyl- (C12) | Long | 65 | 5 |
| Palmitoyl- (C16) | Long | 20 | 5 |
| (Data adapted from He et al., 1989. Vmax is relative to the C8 substrate)[6] |
Table 4: Sample Data for Activity Calculation
| Time (min) | Absorbance (A₃₄₀) |
| 0.0 | 0.150 |
| 0.5 | 0.185 |
| 1.0 | 0.220 |
| 1.5 | 0.255 |
| 2.0 | 0.290 |
| 2.5 | 0.325 |
| ΔA₃₄₀/min | 0.070 |
Using the sample data above, the activity would be calculated as: Activity = (0.070 / 6.22) * (1 / 0.05) = 0.225 U/mL in the enzyme stock.
References
- 1. 3-hydroxyacyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. scispace.com [scispace.com]
- 5. 3-Hydroxyacyl-CoA-déshydrogénase — Wikipédia [fr.wikipedia.org]
- 6. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Hydroxyheptanoyl-CoA in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyheptanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of odd-numbered carbon chain fatty acids. As a saturated 3-hydroxyacyl-CoA, it serves as a critical substrate for two sequential enzymes in this vital energy-generating pathway: enoyl-CoA hydratase (crotonase) and 3-hydroxyacyl-CoA dehydrogenase. The study of enzyme kinetics with this compound is essential for understanding the metabolism of medium-chain fatty acids, identifying potential enzymatic deficiencies, and for the development of therapeutic agents targeting fatty acid oxidation disorders. These application notes provide detailed protocols for enzyme kinetics studies using this compound as a substrate.
Relevant Signaling Pathways and Metabolic Context
This compound is primarily involved in the mitochondrial fatty acid beta-oxidation spiral. This pathway is central to cellular energy homeostasis, particularly during periods of fasting or prolonged exercise. The breakdown of fatty acids generates acetyl-CoA, which enters the tricarboxylic acid (TCA) cycle, and reducing equivalents (NADH and FADH2) for the electron transport chain, ultimately leading to ATP production.
Below is a diagram illustrating the position of this compound in the beta-oxidation pathway.
Caption: The role of this compound in the beta-oxidation pathway.
Quantitative Data: Enzyme Kinetic Parameters
The following table summarizes representative kinetic parameters for enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase with medium-chain substrates. While specific data for this compound (C7) is not extensively published, these values for closely related substrates provide a strong basis for experimental design and comparison. The enzymes generally show high activity with medium-chain length substrates.[1]
| Enzyme | Substrate | Organism/Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyoctanoyl-CoA (C8) | Pig Heart | 11 | 145 | (He et al., 1989) |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxydecanoyl-CoA (C10) | Pig Heart | 10 | 160 | (He et al., 1989) |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxybutyryl-CoA (C4) | Pig Heart | 35 | 98 | (He et al., 1989) |
| (S)-3-Hydroxyacyl-CoA Dehydrogenase | Acetoacetyl-CoA (C4) | Ralstonia eutropha | 48 | 149 | [2] |
| Enoyl-CoA Hydratase (Crotonase) | Crotonyl-CoA (C4) | Bovine Liver | ~20-30 | High | (Steinman & Hill, 1975) |
| Enoyl-CoA Hydratase (ECHS1) | Hexenoyl-CoA (C6) | Human | N/A | N/A | Binds with high affinity |
Note: Vmax values can vary significantly based on enzyme purity and assay conditions. The data presented are for comparative purposes.
Experimental Protocols
Synthesis of this compound
Protocol 1: Kinetic Analysis of 3-Hydroxyacyl-CoA Dehydrogenase
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of 3-hydroxyacyl-CoA dehydrogenase using this compound as a substrate. The assay monitors the production of NADH at 340 nm.
Principle: this compound + NAD⁺ ⇌ 3-Ketoheptanoyl-CoA + NADH + H⁺
The rate of NADH formation is directly proportional to the enzyme activity.
Materials:
-
Purified 3-hydroxyacyl-CoA dehydrogenase
-
This compound solution (substrate)
-
NAD⁺ solution
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 340 nm and maintaining a constant temperature (e.g., 37°C)
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
Potassium phosphate buffer
-
NAD⁺ (final concentration, e.g., 0.5 mM)
-
A range of concentrations of this compound (e.g., 1 µM to 100 µM)
-
-
Equilibrate the mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a small, known amount of 3-hydroxyacyl-CoA dehydrogenase.
-
Monitor the increase in absorbance at 340 nm over time. Record the linear rate of absorbance change (ΔA340/min).
-
Calculate the initial velocity (V₀) using the Beer-Lambert law: V₀ (µmol/min/mL) = (ΔA340/min) / (ε_NADH * path length)
-
ε_NADH (molar extinction coefficient of NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹
-
path length is typically 1 cm.
-
-
Determine kinetic parameters (Km and Vmax) by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation using non-linear regression software.
Experimental Workflow Diagram:
Caption: Workflow for 3-hydroxyacyl-CoA dehydrogenase kinetic assay.
Protocol 2: Kinetic Analysis of Enoyl-CoA Hydratase (Crotonase)
This protocol describes a continuous spectrophotometric assay for the reverse reaction of enoyl-CoA hydratase, monitoring the dehydration of this compound to trans-2-heptenoyl-CoA.
Principle: this compound ⇌ trans-2-Heptenoyl-CoA + H₂O
The formation of the α,β-unsaturated thioester (trans-2-heptenoyl-CoA) results in an increase in absorbance at approximately 263 nm.
Materials:
-
Purified enoyl-CoA hydratase (crotonase)
-
This compound solution (substrate)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
UV-transparent cuvettes
-
Spectrophotometer capable of reading at 263 nm and maintaining a constant temperature.
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
Tris-HCl buffer
-
A range of concentrations of this compound (e.g., 10 µM to 500 µM)
-
-
Equilibrate the mixture to the desired temperature (e.g., 25°C) in the spectrophotometer.
-
Initiate the reaction by adding a known amount of enoyl-CoA hydratase.
-
Monitor the increase in absorbance at 263 nm over time. Record the linear rate of absorbance change (ΔA263/min).
-
Calculate the initial velocity (V₀) using the Beer-Lambert law. The molar extinction coefficient (ε) for trans-2-heptenoyl-CoA at 263 nm will need to be determined or referenced from literature for similar compounds (typically in the range of 6,000-7,000 M⁻¹cm⁻¹).
-
Determine kinetic parameters (Km and Vmax) by plotting the initial velocities against substrate concentrations and fitting the data to the Michaelis-Menten equation.
Applications in Drug Development
-
Target Validation: Understanding the kinetic behavior of enzymes with this compound can help validate these enzymes as targets for metabolic disorders.
-
Inhibitor Screening: The detailed protocols can be adapted for high-throughput screening of compound libraries to identify inhibitors of enoyl-CoA hydratase or 3-hydroxyacyl-CoA dehydrogenase.
-
Mechanism of Action Studies: For identified lead compounds, these kinetic assays are crucial for determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).
-
Structure-Activity Relationship (SAR) Studies: By testing a series of related inhibitor compounds, these assays can help build SAR models to guide the design of more potent and selective drugs.
Conclusion
The protocols and data provided in these application notes offer a comprehensive guide for researchers studying the kinetics of enzymes involved in medium-chain fatty acid metabolism using this compound. These studies are fundamental for advancing our understanding of metabolic pathways and for the development of novel therapeutics for related disorders.
References
Analytical Standards for 3-Hydroxyheptanoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxyheptanoyl-CoA is a medium-chain acyl-coenzyme A (acyl-CoA) intermediate involved in fatty acid metabolism. Accurate and sensitive quantification of this and other acyl-CoAs is crucial for understanding various physiological and pathological processes, making it a key area of interest in drug development and metabolic research. This document provides detailed application notes and protocols for the analysis of this compound, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful and widely adopted analytical technique for this class of molecules. While specific data for this compound is limited in publicly available literature, this guide synthesizes established methods for similar medium-chain acyl-CoAs to provide a robust starting point for researchers.
I. Obtaining an Analytical Standard
The availability of a high-purity analytical standard is a prerequisite for the development of a quantitative analytical method. Currently, commercial availability of this compound is limited. Researchers may need to consider custom synthesis. A potential synthetic route can be adapted from established methods for other 3-hydroxyacyl-CoAs, which typically involves the enzymatic conversion of a precursor. For instance, a possible biosynthetic route could involve the use of a medium-chain specific (R)-enoyl-CoA hydratase to convert 2-heptenoyl-CoA to (R)-3-hydroxyheptanoyl-CoA.
II. Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for the sensitive and specific quantification of acyl-CoAs from complex biological matrices. The following protocol is a recommended starting point for the analysis of this compound.
Experimental Protocol: LC-MS/MS Analysis of this compound
1. Sample Preparation (from cell culture or tissue)
-
Objective: To extract acyl-CoAs while preserving their integrity.
-
Materials:
-
Ice-cold 10% (w/v) trichloroacetic acid (TCA)
-
Internal Standard (IS) solution (e.g., ¹³C-labeled medium-chain acyl-CoA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Methanol (B129727), Acetonitrile, Water (LC-MS grade)
-
Formic acid
-
-
Procedure:
-
Homogenize tissue samples or cell pellets in ice-cold 10% TCA.
-
Add the internal standard solution to the homogenate.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water containing 0.1% formic acid.
-
Elute the acyl-CoAs with methanol containing 0.1% formic acid.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
2. Liquid Chromatography (LC)
-
Objective: To achieve chromatographic separation of this compound from other analytes and matrix components. A hydrophilic interaction liquid chromatography (HILIC) method is often preferred for the analysis of polar acyl-CoAs.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium (B1175870) acetate.
-
Gradient Elution: A typical gradient would start with a high percentage of organic phase (e.g., 95% A) and gradually increase the aqueous phase (B) to elute the polar acyl-CoAs.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
3. Tandem Mass Spectrometry (MS/MS)
-
Objective: To provide sensitive and specific detection of this compound.
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Key Parameters to Optimize:
-
Precursor Ion (Q1): The [M+H]⁺ ion of this compound. The exact mass will need to be calculated based on its chemical formula (C₂₈H₄₈N₇O₁₈P₃S).
-
Product Ion (Q3): A characteristic fragment ion. For acyl-CoAs, a common fragment corresponds to the pantetheine (B1680023) phosphate (B84403) moiety.
-
Collision Energy (CE): The energy required to fragment the precursor ion.
-
Declustering Potential (DP) and Entrance Potential (EP): To optimize the ion transmission.
-
Data Presentation: Quantitative LC-MS/MS Parameters
The following table provides a template for the expected MS/MS parameters for this compound. These values are theoretical and require experimental optimization.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Dwell Time (ms) | Collision Energy (V) | Declustering Potential (V) |
| This compound | To be determined | To be determined | 50 | To be optimized | To be optimized |
| Internal Standard | To be determined | To be determined | 50 | To be optimized | To be optimized |
III. Enzymatic Assay for 3-Hydroxyacyl-CoA Dehydrogenase Activity
For functional studies, it may be necessary to measure the activity of enzymes that metabolize this compound, such as medium-chain 3-hydroxyacyl-CoA dehydrogenase (MCHAD). An enzymatic assay can be adapted for this purpose.[1][2][3]
Experimental Protocol: Spectrophotometric Assay for MCHAD Activity
-
Principle: The assay measures the reduction of NAD⁺ to NADH, which is monitored by the increase in absorbance at 340 nm, as this compound is oxidized to 3-ketoheptanoyl-CoA by MCHAD.
-
Materials:
-
Tris-HCl buffer (pH 9.0)
-
NAD⁺ solution
-
This compound (substrate)
-
Enzyme source (e.g., purified MCHAD or cell lysate)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and NAD⁺ in a cuvette.
-
Add the enzyme source to the reaction mixture and incubate for a few minutes to establish a baseline.
-
Initiate the reaction by adding the substrate, this compound.
-
Immediately monitor the increase in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH formation using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
IV. Visualizations
Logical Workflow for LC-MS/MS Method Development
Caption: Workflow for LC-MS/MS method development.
Signaling Pathway Context: Fatty Acid Beta-Oxidation
Caption: Simplified fatty acid beta-oxidation pathway.
References
- 1. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]
Protocol for Extraction of Short-Chain Acyl-CoAs from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in numerous cellular processes, including fatty acid metabolism, the Krebs cycle, and post-translational modifications. The accurate quantification of short-chain acyl-CoAs in tissues is crucial for understanding metabolic regulation and the mechanism of action of drugs targeting metabolic pathways. This document provides a detailed protocol for the extraction of short-chain acyl-CoAs from tissue samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Experimental Protocol: Solid-Phase Extraction (SPE) Method
This protocol is a widely used and robust method for the extraction and purification of short-chain acyl-CoAs from tissues.[1][2][3]
A. Materials and Reagents
-
Tissues: Fresh or frozen tissue samples (e.g., liver, heart, kidney, muscle).[1]
-
Internal Standards: Isotope-labeled standards for each short-chain acyl-CoA of interest (e.g., [¹³C₂]acetyl-CoA, [¹³C₄]butyryl-CoA).[2]
-
Extraction Solvents:
-
Methanol-Chloroform (2:1, v/v)[2]
-
Acetonitrile/2-propanol (3:1, v/v)[3]
-
Potassium phosphate (B84403) buffer (0.1 M, pH 6.7)[3]
-
Perchloric acid (0.5 M)[4]
-
-
Homogenizer: Dounce homogenizer, rotor-stator homogenizer, or bead beater.
-
Solid-Phase Extraction (SPE) Columns: Weak anion exchange columns (e.g., Strata X-AW) are commonly used.[2]
-
SPE Column Conditioning and Equilibration Solutions:
-
Water
-
SPE Wash Solutions:
-
2% Formic acid in water
-
Methanol
-
-
SPE Elution Solutions:
-
2% Ammonium (B1175870) hydroxide (B78521) in water
-
5% Ammonium hydroxide in water
-
-
Reconstitution Solvent: 50% Methanol in water.[2]
-
General Lab Equipment: Centrifuge, vortex mixer, nitrogen evaporator, pipettes, and appropriate tubes.
B. Sample Preparation and Homogenization
-
Tissue Collection: Immediately flash-freeze collected tissue samples in liquid nitrogen to quench metabolic activity.[5] Store at -80°C until extraction.
-
Sample Weighing: On dry ice, weigh approximately 50-100 mg of frozen tissue.
-
Internal Standard Spiking: Add a known amount of the internal standard mixture to the tissue sample before homogenization. This will account for variations in extraction efficiency and sample loss.[2]
-
Homogenization:
-
Method 1 (Methanol-Chloroform): Place the tissue in a pre-chilled tube with 3 mL of ice-cold methanol-chloroform (2:1). Homogenize thoroughly on ice using a rotor-stator homogenizer.[2]
-
Method 2 (Acetonitrile/Isopropanol): Homogenize the tissue in a mixture of acetonitrile/2-propanol (3:1, v/v), followed by the addition of potassium phosphate buffer (0.1 M, pH 6.7).[3]
-
Method 3 (Perchloric Acid): For a focus on more water-soluble short-chain acyl-CoAs, homogenize the frozen tissue powder in 0.5 M perchloric acid.[4]
-
C. Extraction and Phase Separation
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[2]
-
Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.
-
Phase Separation (for Methanol-Chloroform method):
-
To the supernatant, add 1.5 mL of 10 mM ammonium formate (B1220265) and 1.5 mL of chloroform.[2]
-
Vortex briefly and centrifuge at 1,000 x g for 15 minutes at 4°C to separate the aqueous and organic phases.[2]
-
The upper aqueous phase contains the short-chain acyl-CoAs.[2]
-
D. Solid-Phase Extraction (SPE) Purification
-
Column Conditioning: Condition the weak anion exchange SPE column by passing 3 mL of methanol through it.[2]
-
Column Equilibration: Equilibrate the column by passing 3 mL of water through it.[2]
-
Sample Loading: Load the aqueous supernatant from the extraction step onto the SPE column.
-
Washing:
-
Elution:
-
Drying: Combine the eluted fractions and dry them under a stream of nitrogen gas at room temperature.[2]
-
Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.[2]
II. Data Presentation
The following table summarizes representative quantitative data for short-chain acyl-CoAs extracted from tissues, highlighting the changes observed in a genetic mouse model.
| Acyl-CoA Species | Tissue | Genotype | Fold Change vs. Wild Type | Reference |
| Butyryl-CoA (C4) | Liver | SCAD Knockout | 16-fold increase | [2][6] |
| Hexanoyl-CoA (C6) | Liver | SCAD Knockout | ~4-fold increase | [2] |
III. Visualization
Experimental Workflow for Short-Chain Acyl-CoA Extraction
Figure 1. Workflow for the extraction of short-chain acyl-CoAs from tissues.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 13C-Metabolic Flux Analysis of Pathways Involving 3-Hydroxyheptanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting 13C-Metabolic Flux Analysis (13C-MFA) to investigate metabolic pathways involving 3-hydroxyheptanoyl-CoA. This intermediate is crucial in the beta-oxidation of odd-chain fatty acids. Understanding its metabolic fate is vital for research into metabolic diseases, microbial metabolism, and drug development targeting fatty acid oxidation.
Introduction to 13C-MFA for this compound
13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell.[1][2] By supplying cells with a substrate labeled with the stable isotope 13C, researchers can trace the path of the carbon atoms through various metabolic pathways.[2] For pathways involving this compound, a common approach is to use 13C-labeled heptanoic acid as a tracer. As the labeled heptanoic acid is metabolized through beta-oxidation, the 13C atoms are incorporated into this compound and subsequent downstream metabolites. By measuring the isotopic enrichment in these metabolites using mass spectrometry, the metabolic fluxes can be calculated.[3][4] This allows for a detailed understanding of how cells process odd-chain fatty acids and how this process is affected by genetic modifications, disease states, or drug treatments.
Metabolic Pathway of this compound
This compound is a key intermediate in the mitochondrial beta-oxidation of heptanoic acid (a C7:0 fatty acid). The pathway proceeds through a series of enzymatic reactions, ultimately leading to the production of acetyl-CoA and propionyl-CoA, which then enter the TCA cycle.
Figure 1: Beta-oxidation pathway of 13C-labeled heptanoic acid.
Experimental Workflow for 13C-MFA
A typical 13C-MFA experiment involves several key steps, from experimental design to data analysis. The following workflow provides a general overview of the process for studying pathways involving this compound.
Figure 2: General experimental workflow for 13C-MFA.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Isotopic Labeling
-
Cell Seeding: Plate mammalian cells (e.g., HEK293, HepG2) or grow microbial cultures to mid-log phase.
-
Media Preparation: Prepare culture medium containing the desired concentration of U-13C7 Heptanoic Acid. The fatty acid should be complexed with fatty acid-free bovine serum albumin (BSA) for improved solubility and cell uptake.[3]
-
Labeling: Replace the standard culture medium with the 13C-labeling medium. The duration of labeling will depend on the cell type and the time required to reach isotopic steady-state. This typically ranges from a few hours to 24 hours.[5][6]
-
Parallel Cultures: It is recommended to run parallel cultures with unlabeled heptanoic acid as a control.[1]
Protocol 2: Metabolite Quenching and Extraction
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution, such as ice-cold 80% methanol (B129727).
-
Cell Lysis: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Extraction: Lyse the cells by sonication or freeze-thaw cycles. Centrifuge the lysate at high speed to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites.
-
Drying: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
-
Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent, such as 5% methanol in water.
-
Chromatographic Separation: Use a liquid chromatography (LC) system with a C18 reverse-phase column to separate the acyl-CoA species. A gradient elution with solvents such as ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) is commonly employed.
-
Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in positive ion mode. Use multiple reaction monitoring (MRM) to specifically detect and quantify the different isotopologues of this compound and other related metabolites.[7]
-
Data Acquisition: Acquire data for both the unlabeled and 13C-labeled samples to determine the mass isotopomer distributions (MIDs).
Data Presentation and Interpretation
The primary data from a 13C-MFA experiment consists of the mass isotopomer distributions (MIDs) of key metabolites. This data is then used to calculate the metabolic fluxes.
Table 1: Example Mass Isotopomer Distributions (MIDs) of Key Metabolites
| Metabolite | Isotopologue | Measured Fractional Abundance (%) |
| Heptanoyl-CoA | M+0 | 5 |
| M+7 | 95 | |
| This compound | M+0 | 8 |
| M+7 | 92 | |
| Acetyl-CoA | M+0 | 60 |
| M+2 | 40 | |
| Propionyl-CoA | M+0 | 30 |
| M+3 | 70 | |
| Succinyl-CoA | M+0 | 75 |
| M+3 | 25 |
M+n represents the isotopologue with 'n' 13C atoms.
Table 2: Calculated Metabolic Fluxes (Relative to Heptanoic Acid Uptake)
| Reaction | Relative Flux (%) |
| Heptanoic Acid Uptake | 100 |
| Beta-oxidation (first cycle) | 95 |
| TCA Cycle Entry (from Acetyl-CoA) | 38 |
| TCA Cycle Entry (from Propionyl-CoA) | 62 |
These tables provide a clear and concise summary of the quantitative data obtained from the 13C-MFA experiment, allowing for easy comparison between different experimental conditions.
Applications in Research and Drug Development
-
Disease Research: 13C-MFA can be used to study how fatty acid metabolism is altered in diseases such as diabetes, obesity, and inborn errors of metabolism.
-
Microbial Engineering: This technique can help to optimize microbial strains for the production of biofuels and other valuable chemicals derived from fatty acid metabolism.[8][9][10][11]
-
Drug Discovery: 13C-MFA is a valuable tool for assessing the mechanism of action and efficacy of drugs that target fatty acid oxidation pathways. By measuring changes in metabolic fluxes, researchers can determine how a drug candidate modulates specific enzymatic steps.
Conclusion
13C-Metabolic Flux Analysis provides a powerful and quantitative approach to unravel the complexities of metabolic pathways involving this compound. The detailed protocols and data interpretation guidelines presented here offer a solid foundation for researchers, scientists, and drug development professionals to apply this technique in their own studies, leading to a deeper understanding of fatty acid metabolism in health and disease.
References
- 1. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ckisotopes.com [ckisotopes.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Metabolism of 13C-Labeled Fatty Acids in Term Human Placental Explants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 8. High throughput 13C-metabolic flux analysis of 3-hydroxypropionic acid producing Pichia pastoris reveals limited availability of acetyl-CoA and ATP due to tight control of the glycolytic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High throughput 13C-metabolic flux analysis of 3-hydroxypropionic acid producing Pichia pastoris reveals limited availability of acetyl-CoA and ATP due to tight control of the glycolytic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Synthesis of 3-Hydroxyheptanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of 3-hydroxyheptanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the most common enzymatic approach for synthesizing this compound?
A1: A widely used and effective method is a two-step enzymatic cascade. The first step involves the activation of a suitable seven-carbon precursor, such as heptanoic acid or 2-heptenoic acid, to its corresponding acyl-CoA derivative. This is typically achieved using an acyl-CoA synthetase (ACS) or a similar ligase. The second step employs an enoyl-CoA hydratase (ECH) to catalyze the hydration of 2-heptenoyl-CoA to yield this compound.[1]
Q2: Which specific enzymes are recommended for this synthesis?
A2: For the initial activation step, a medium-chain acyl-CoA synthetase is a good starting point. For the hydration step, a short-chain enoyl-CoA hydratase (ECHS1) has been shown to be effective for various 3-hydroxyacyl-CoA syntheses.[1] However, the optimal enzyme choice may depend on the specific substrate and desired reaction conditions. It is advisable to screen a panel of enzymes for optimal activity.
Q3: What are the critical parameters to control for maximizing the yield of this compound?
A3: Key parameters to optimize include enzyme concentration, substrate and cofactor concentrations, reaction temperature, pH, and incubation time. The stability of the substrates and products, particularly the CoA thioesters, should also be considered.
Q4: How can I monitor the progress of the reaction and quantify the product?
A4: Reaction progress can be monitored by observing the consumption of substrates (e.g., 2-heptenoyl-CoA) or the formation of the product (this compound). Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for separation and quantification.
Troubleshooting Guide
Low or No Product Formation
Q5: I am not observing any formation of this compound. What are the potential causes?
A5: Several factors could contribute to a lack of product formation. Consider the following possibilities:
-
Inactive Enzyme(s): One or both of your enzymes (acyl-CoA synthetase and/or enoyl-CoA hydratase) may be inactive. This could be due to improper storage, repeated freeze-thaw cycles, or the presence of inhibitors.
-
Missing Cofactors: The acyl-CoA synthetase reaction requires ATP and Mg²⁺. Ensure these are present in your reaction mixture at the correct concentrations.
-
Substrate Issues: The initial substrate (e.g., 2-heptenoic acid) may be of poor quality or degraded. The CoA substrate can also degrade, especially if the pH is not optimal.
-
Incorrect Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for one or both enzymes.
-
Presence of Inhibitors: Your reaction mixture may contain inhibitors for either the acyl-CoA synthetase or the enoyl-CoA hydratase.
Low Yield of this compound
Q6: My reaction is producing this compound, but the yield is consistently low. How can I improve it?
A6: Low yields can often be addressed by systematically optimizing the reaction conditions.
-
Sub-optimal Enzyme Concentration: The concentration of one or both enzymes may be the limiting factor. Try increasing the enzyme concentration incrementally.
-
Substrate Limitation or Inhibition: While a lack of substrate will limit the reaction, high concentrations of the free fatty acid or the acyl-CoA intermediate can sometimes lead to substrate inhibition. It is advisable to perform a substrate titration to find the optimal concentration range.
-
Product Inhibition: The accumulation of the product, this compound, or by-products like AMP and pyrophosphate (from the synthetase reaction) can inhibit the enzymes.
-
Equilibrium Limitations: The enoyl-CoA hydratase reaction is reversible. To drive the reaction towards product formation, consider strategies to remove the product as it is formed, if feasible in your experimental setup.
-
Enzyme Stability: The enzymes may not be stable under the chosen reaction conditions for the entire duration of the incubation. Consider adding stabilizing agents like glycerol (B35011) or BSA, or performing the reaction at a lower temperature for a longer period.
Data Presentation
Table 1: Typical Reaction Conditions for this compound Synthesis
| Parameter | Recommended Range | Notes |
| Buffer | 50-100 mM Tris-HCl or HEPES | Ensure the buffer does not interfere with enzyme activity. |
| pH | 7.0 - 8.5 | Optimal pH can vary between enzymes. It's recommended to perform a pH screen. |
| Temperature | 25 - 37 °C | Higher temperatures may increase initial rates but can lead to enzyme instability over time. |
| 2-Heptenoyl-CoA | 0.1 - 1.0 mM | Perform a substrate titration to determine the optimal concentration and check for substrate inhibition. |
| Enoyl-CoA Hydratase | 1 - 10 µM | The optimal concentration depends on the specific activity of the enzyme preparation. |
| Incubation Time | 1 - 24 hours | Monitor the reaction over time to determine the point of completion or when the reaction rate plateaus. |
Table 2: Kinetic Parameters of Selected Enoyl-CoA Hydratases for Different Substrates
| Enzyme Source | Substrate | Km (µM) | Vmax (units/mg) |
| Mycobacterium smegmatis Hydratase I | Crotonyl-CoA (C4) | 82 | 2488 |
| Mycobacterium smegmatis Hydratase I | Decenoyl-CoA (C10) | 91 | - |
| Mycobacterium smegmatis Hydratase I | Hexadecenoyl-CoA (C16) | 105 | 154 |
Data adapted from relevant literature. Note that the kinetic parameters for this compound may vary.[2]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound from 2-Heptenoyl-CoA
This protocol describes the single-step conversion of 2-heptenoyl-CoA to this compound using enoyl-CoA hydratase.
Materials:
-
Recombinant enoyl-CoA hydratase (e.g., human ECHS1)
-
2-Heptenoyl-CoA
-
Tris-HCl buffer (1 M, pH 7.5)
-
Bovine Serum Albumin (BSA) solution (10 mg/mL)
-
Nuclease-free water
Procedure:
-
Prepare a 100 µL reaction mixture in a microcentrifuge tube on ice.
-
Add the following components in the specified order:
-
78 µL Nuclease-free water
-
10 µL 1 M Tris-HCl, pH 7.5 (final concentration: 100 mM)
-
1 µL 10 mg/mL BSA (final concentration: 0.1 mg/mL)
-
10 µL of 10 mM 2-heptenoyl-CoA (final concentration: 1 mM)
-
1 µL of 1 mg/mL enoyl-CoA hydratase (final concentration: 10 µg/mL)
-
-
Mix gently by pipetting.
-
Incubate the reaction at 37°C for 2 hours.
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by heat inactivation at 95°C for 5 minutes.
-
Centrifuge the sample at high speed for 10 minutes to pellet any precipitated protein.
-
Analyze the supernatant for the presence of this compound using HPLC or LC-MS.
Protocol 2: Two-Step Enzymatic Synthesis from Heptanoic Acid
This protocol outlines the synthesis starting from heptanoic acid, involving an initial activation step.
Materials:
-
Recombinant medium-chain acyl-CoA synthetase
-
Recombinant enoyl-CoA hydratase
-
Heptanoic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Tris-HCl buffer (1 M, pH 8.0)
-
Nuclease-free water
Procedure:
-
Step 1: Synthesis of Heptanoyl-CoA
-
Prepare a 100 µL reaction mixture containing:
-
50 mM Tris-HCl, pH 8.0
-
10 mM MgCl₂
-
5 mM ATP
-
1 mM CoA
-
2 mM Heptanoic acid
-
5 µg of acyl-CoA synthetase
-
-
Incubate at 37°C for 1 hour. Monitor the formation of heptanoyl-CoA by HPLC.
-
-
Step 2: Conversion to this compound
-
To the reaction mixture from Step 1, add 5 µg of enoyl-CoA hydratase.
-
Incubate at 37°C for an additional 2 hours.
-
Stop the reaction and analyze the products as described in Protocol 1.
-
Visualizations
Caption: Enzymatic synthesis pathway for this compound.
Caption: General experimental workflow for two-step synthesis.
References
Technical Support Center: 3-Hydroxyheptanoyl-CoA
Welcome to the technical support center for 3-hydroxyheptanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution and to offer troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound in solution?
A1: The stability of this compound, like other acyl-CoA esters, is primarily influenced by three main factors: pH, temperature, and the presence of contaminating enzymes. The thioester bond in acyl-CoAs is susceptible to hydrolysis, which can be accelerated under certain conditions.
-
pH: this compound is most stable in slightly acidic to neutral pH ranges (pH 6.0-7.5). Alkaline conditions (pH > 8.0) significantly increase the rate of hydrolysis of the thioester bond.
-
Temperature: Higher temperatures accelerate the degradation of this compound. For short-term storage during experiments, it is recommended to keep solutions on ice (0-4°C). For long-term storage, freezing at -20°C or -80°C is advisable.[1] Repeated freeze-thaw cycles should be avoided as they can lead to degradation.
-
Enzymatic Degradation: Contamination of solutions with thioesterases or other hydrolases can lead to the rapid degradation of this compound. These enzymes can be present in biological samples or introduced through microbial contamination.
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, this compound solutions should be stored under the following conditions:
-
Short-Term Storage (hours to a few days): Store as an aqueous solution on ice (0-4°C) at a slightly acidic pH (around 6.0).
-
Long-Term Storage (weeks to months): Aliquot the this compound solution to avoid repeated freeze-thaw cycles and store at -20°C or, for enhanced stability, at -80°C. Fatty acyl-CoAs have been shown to be stable for several weeks when frozen at -20°C.
Q3: What are the typical degradation products of this compound?
A3: The primary degradation pathway for this compound in solution is the hydrolysis of the thioester bond. This results in the formation of Coenzyme A (CoA-SH) and 3-hydroxyheptanoic acid. In the context of biological experiments, enzymatic reactions can lead to other products. For instance, 3-hydroxyacyl-CoA dehydrogenase can oxidize it to 3-ketoheptanoyl-CoA.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected concentrations of this compound in my experiments.
| Possible Cause | Troubleshooting Steps |
| Hydrolysis due to improper pH | Ensure that the buffer system used maintains a pH between 6.0 and 7.5. Prepare fresh solutions and verify the pH of the final solution. |
| Thermal degradation | Always keep this compound solutions on ice during experimental setup and use. Minimize the time the solution is kept at room temperature. |
| Repeated freeze-thaw cycles | Aliquot stock solutions into smaller, single-use volumes before freezing to avoid repeated thawing and freezing of the main stock. |
| Enzymatic degradation | Use high-purity water and sterile, nuclease-free labware to prepare solutions. If working with biological samples, consider adding a broad-spectrum protease and phosphatase inhibitor cocktail. Ensure that all components of the reaction mixture are free of thioesterase activity. |
| Inaccurate initial concentration | Re-verify the concentration of the stock solution using a reliable quantification method, such as spectrophotometry (measuring absorbance at 260 nm for the adenine (B156593) base of CoA) or a specific enzymatic assay. |
Issue 2: Observing unexpected peaks or reaction products in my analysis (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Steps |
| Spontaneous degradation | Analyze a fresh sample of this compound to confirm its purity. Compare the chromatogram to an aged sample to identify potential degradation products (e.g., free Coenzyme A, 3-hydroxyheptanoic acid). |
| Contaminating enzyme activity | If the experiment involves biological extracts, consider that endogenous enzymes may be modifying the this compound. Perform control experiments with heat-inactivated extracts to assess the contribution of enzymatic activity. |
| Reaction with buffer components | Certain buffer components can react with acyl-CoAs. If using a new buffer system, run a control with this compound in the buffer alone to check for any non-enzymatic reactions. |
Quantitative Data Summary
| Acyl-CoA | Half-life (in quenched reaction mixtures) |
| Acetyl-CoA | 92 hours |
| Formyl-CoA | 1.9 hours |
| Oxalyl-CoA | 29 hours |
| Succinyl-CoA | 343 hours |
Data from a study on spontaneous acyl-CoA hydrolysis.
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a method to determine the stability of this compound under specific buffer and temperature conditions.
1. Materials:
-
This compound
-
Buffer of choice (e.g., potassium phosphate, Tris-HCl) at the desired pH
-
High-purity water
-
Microcentrifuge tubes
-
Incubator or water bath set to the desired temperature
-
LC-MS/MS system for quantification
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen buffer at a known concentration (e.g., 1 mM). Keep the stock solution on ice.
-
Incubation:
-
Dispense aliquots of the this compound solution into microcentrifuge tubes.
-
Place the tubes in an incubator or water bath at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
-
Time Points:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one tube from the incubator.
-
Immediately quench the reaction to prevent further degradation. This can be achieved by adding a small volume of a strong acid (e.g., perchloric acid) and placing the tube on ice or flash-freezing in liquid nitrogen.
-
-
Sample Preparation for Analysis:
-
Neutralize the quenched samples if necessary for the analytical method.
-
Centrifuge the samples to pellet any precipitate.
-
Transfer the supernatant to a new tube for analysis.
-
-
Quantification:
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the degradation rate and half-life by fitting the data to an appropriate kinetic model (e.g., first-order decay).
-
Visualizations
References
troubleshooting low signal for 3-hydroxyheptanoyl-CoA in mass spectrometry
Welcome to the technical support center for the analysis of 3-hydroxyheptanoyl-CoA and other acyl-CoA thioesters using liquid chromatography-mass spectrometry (LC-MS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges associated with low signal intensity.
Frequently Asked Questions (FAQs)
A collection of answers to common questions encountered during the LC-MS analysis of this compound.
Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?
A1: When experiencing a significant or complete loss of signal, it's crucial to systematically isolate the problem.[1]
-
Confirm MS Functionality: Start by infusing a known, stable compound to verify that the mass spectrometer is responding correctly.[2]
-
Prepare Fresh Reagents: Prepare fresh standards and mobile phases to eliminate the possibility of degradation or contamination. Acyl-CoAs are susceptible to hydrolysis, especially in non-acidic aqueous solutions.[2]
-
Check Instrument Parameters: Ensure all instrument parameters, such as voltages and gas flows, are set correctly and that you have a stable electrospray.[2]
-
Verify LC Flow: Check the LC system for leaks or blockages. An air pocket in a pump can lead to a complete loss of chromatography and, consequently, no signal.[1]
Q2: What are the most common causes of low signal intensity for this compound?
A2: Low signal intensity for acyl-CoAs can stem from several factors:
-
Sample Degradation: Acyl-CoAs are chemically unstable and can easily hydrolyze. It is critical to keep samples cold and minimize time in aqueous solutions.[2][3]
-
Inefficient Ionization: The ionization efficiency of acyl-CoAs can be influenced by the mobile phase composition and the presence of co-eluting matrix components. Positive ion mode is generally about 3-fold more sensitive for acyl-CoAs than negative ion mode.[3][4]
-
Ion Suppression: Matrix effects from complex biological samples can significantly reduce the signal of the target analyte.[2]
-
Suboptimal MS Parameters: Incorrect selection of precursor and product ions, as well as insufficient optimization of collision energy and source parameters, can lead to poor sensitivity.[2]
-
Chromatographic Issues: Poor peak shape, such as tailing or broadening, can result in a decreased signal-to-noise ratio.[5][6]
Q3: How does sample preparation affect the signal of this compound?
A3: The choice of extraction and cleanup method is critical. Many protocols for acyl-CoAs involve protein precipitation (e.g., with sulfosalicylic acid or cold methanol) followed by solid-phase extraction (SPE).[2][7] Using an inappropriate SPE sorbent or elution solvent can lead to significant sample loss. It is also important to use appropriate sample vials, as glass vials have been shown to decrease signal loss compared to plastic for some CoA species.[8]
Q4: Which LC method is best for analyzing this compound?
A4: Both reversed-phase (RPLC) and hydrophilic interaction liquid chromatography (HILIC) can be used. RPLC is frequently used, but short-chain acyl-CoAs may require slightly acidic mobile phases, which can cause peak tailing for longer-chain species.[5][9] HILIC has emerged as a promising technique for separating polar compounds like acyl-CoAs and can enable the analysis of a wide range of chain lengths in a single run.[10][11]
Q5: What are the expected m/z values for this compound?
A5: First, the exact mass of the neutral molecule must be calculated. The molecular formula for this compound is C₂₈H₄₈N₇O₁₈P₃S. Based on this, the predicted m/z values for common ions in high-resolution MS are detailed in the table below. The primary fragmentation pathway involves the neutral loss of the adenosine (B11128) 3'-phosphate-5'-diphosphate moiety (exact mass: 506.9957 Da).[12]
Quantitative Data Summary
These tables provide recommended starting points for method development and troubleshooting.
Table 1: Predicted m/z Values for this compound and Key Fragments
| Ion Species | Description | Predicted m/z (High-Resolution) |
| [M+H]⁺ | Protonated precursor ion | 896.2068 |
| [M+Na]⁺ | Sodium adduct | 918.1887 |
| [M+H - 506.9957]⁺ | Product ion after neutral loss | 389.2111 |
| C₁₀H₁₃N₅O₇P₂⁺ | Adenosine 3',5'-diphosphate fragment | 428.0365 |
Table 2: Recommended Starting Points for ESI Source Parameter Optimization
| Parameter | Value Range | Purpose & Notes |
| Ionization Mode | Positive | Provides ~3-fold higher sensitivity compared to negative mode for most acyl-CoAs.[3][4] |
| Capillary Voltage | 3.0 - 4.5 kV | Optimize for a stable spray and maximum signal. |
| Source Temperature | 100 - 130 °C | Aids in desolvation. Keep as low as possible to prevent thermal degradation.[3] |
| Desolvation Gas Temp. | 350 - 500 °C | Higher temperatures can improve signal but may also promote degradation.[3] |
| Desolvation Gas Flow | 500 - 800 L/hr | Assists in droplet evaporation. Optimize for signal stability and intensity.[3] |
| Cone/Fragmentor Voltage | 30 - 100 V | Optimize to minimize in-source fragmentation and maximize the precursor ion signal.[11] |
Table 3: Comparison of Common Mobile Phase Additives for Acyl-CoA Analysis
| Additive | Ionization Mode | Peak Shape | Signal Intensity | Comments |
| 0.1% Formic Acid | Positive | Fair | Fair to Good | A common starting point, but can lead to peak tailing for some acyl-CoAs.[3] |
| 10 mM Ammonium (B1175870) Acetate | Positive | Very Good | Very Good | A good alternative to ammonium formate, may slightly alter selectivity.[3] |
| 15 mM Ammonium Hydroxide | Positive / Negative | Good | Good | Often used in HILIC separations.[2] |
Troubleshooting Workflow
This workflow provides a logical approach to diagnosing the root cause of a low signal for this compound.
Caption: A logical workflow for systematically troubleshooting low LC-MS signal.
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Biological Matrices
This protocol is a general guideline for extracting acyl-CoAs from cell or tissue samples and may require optimization for specific matrices.[7]
-
Homogenization:
-
For cultured cells, wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
For tissues, weigh approximately 50-100 mg of frozen tissue and keep it on dry ice.
-
Homogenize the sample on ice in 500 µL of an ice-cold extraction buffer (e.g., 2.5% (w/v) sulfosalicylic acid (SSA) in water or 75% methanol (B129727)/25% water).[7] Spike with an appropriate internal standard (e.g., Heptadecanoyl-CoA) before homogenization.
-
-
Protein Precipitation:
-
Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the mixture on ice for 15 minutes.
-
-
Centrifugation:
-
Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new, clean tube. Be sure to avoid disturbing the pellet.
-
-
Sample Cleanup (Optional but Recommended):
-
For complex matrices, a solid-phase extraction (SPE) step can be used to remove interfering substances like phospholipids.
-
Condition an appropriate SPE cartridge (e.g., mixed-mode or polymeric reversed-phase) according to the manufacturer's instructions.
-
Load the supernatant from the centrifugation step onto the conditioned cartridge.
-
Wash the cartridge to remove unbound impurities.
-
Elute the acyl-CoAs using an appropriate elution solvent (e.g., methanol with 2% ammonium hydroxide).
-
Dry the eluate under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., 50% methanol in water) for LC-MS analysis.
-
Protocol 2: Representative LC-MS/MS Method for Acyl-CoA Analysis
This is a representative reversed-phase LC-MS/MS method that can be adapted for this compound.
-
LC Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a common choice.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[3]
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 2% B
-
2-12 min: Ramp to 98% B
-
12-15 min: Hold at 98% B
-
15-15.1 min: Return to 2% B
-
15.1-20 min: Re-equilibrate at 2% B
-
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometry:
-
Mode: Positive Electrospray Ionization (ESI+).
-
Analysis: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Primary: Q1: 896.2 m/z → Q3: 389.2 m/z (or other specific product ion).
-
Confirmatory: Q1: 896.2 m/z → Q3: 428.0 m/z.
-
-
Parameter Optimization: Optimize collision energy (CE), declustering potential (DP), and other source parameters for the specific instrument to maximize the signal for the transitions of interest.[4]
-
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Degradation of 3-Hydroxyheptanoyl-CoA During Sample Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 3-hydroxyheptanoyl-CoA during sample preparation for experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound primarily stems from two sources: chemical instability and enzymatic activity. The thioester bond is susceptible to hydrolysis, particularly at neutral to alkaline pH. Additionally, endogenous enzymes such as thioesterases and 3-hydroxyacyl-CoA dehydrogenases present in the biological sample can rapidly degrade the molecule upon cell lysis.
Q2: What is the optimal pH and temperature for maintaining the stability of this compound?
Q3: How can I effectively quench enzymatic activity upon sample collection?
A3: Immediate quenching of metabolic activity is critical. For cultured cells, this can be achieved by rapidly washing with ice-cold phosphate-buffered saline (PBS) followed by the addition of a cold acidic extraction solvent, such as 2.5% (w/v) 5-sulfosalicylic acid (SSA). For tissue samples, flash-freezing in liquid nitrogen immediately after collection is the recommended first step to halt enzymatic processes.
Q4: What are the recommended methods for extracting this compound from biological samples?
A4: A common and effective method involves protein precipitation followed by solid-phase extraction (SPE). After initial quenching and cell lysis in an acidic buffer, proteins are pelleted by centrifugation. The resulting supernatant containing the acyl-CoAs can then be further purified and concentrated using a C18 SPE cartridge.[2]
Q5: Which analytical techniques are most suitable for the quantification of this compound?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.[2][3][4] This technique allows for the accurate measurement of low-abundance species in complex biological matrices.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound | Chemical Degradation: The thioester bond may have been hydrolyzed due to exposure to non-optimal pH or elevated temperatures. | Ensure all buffers and solvents used during extraction are maintained at an acidic pH (e.g., 4.9). Keep samples on ice or at 4°C throughout the entire procedure. |
| Enzymatic Degradation: Endogenous thioesterases or dehydrogenases may have degraded the analyte. | Immediately quench metabolic activity upon sample collection by flash-freezing tissues in liquid nitrogen or using an acidic quenching solution for cells. | |
| Poor recovery after Solid-Phase Extraction (SPE) | Improper SPE Protocol: The analyte may not be binding efficiently to the sorbent or may not be eluting completely. | Optimize the SPE method by ensuring the cartridge is properly conditioned. Use a C18 reversed-phase cartridge and test different wash and elution solvents to maximize recovery. A typical elution solvent is methanol (B129727).[2] |
| Analyte Loss During Evaporation: The sample may have been over-dried or heated excessively during the solvent evaporation step. | Evaporate the eluent to dryness under a gentle stream of nitrogen at a low temperature. Avoid prolonged drying times. | |
| Inconsistent or variable results between replicates | Incomplete Enzyme Inactivation: Residual enzymatic activity may be present in some samples, leading to variable degradation. | Ensure thorough and consistent homogenization in the presence of an acidic buffer to achieve complete enzyme inactivation across all samples. |
| Sample Handling Variability: Inconsistencies in the timing or temperature of sample processing steps can introduce variability. | Standardize all sample handling procedures, ensuring that all samples are processed for the same duration and at the same temperature. |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is adapted from methods for the extraction of long-chain acyl-CoAs and is suitable for this compound.[5]
Materials:
-
Potassium phosphate (B84403) (KH2PO4) buffer (100 mM, pH 4.9)
-
2-propanol
-
Acetonitrile (ACN)
-
Glass homogenizer
-
Centrifuge capable of 4°C
-
Solid-Phase Extraction (SPE) C18 cartridges
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and keep it on dry ice.
-
In a pre-chilled glass homogenizer, add the frozen tissue and 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Homogenize the tissue thoroughly on ice.
-
Add 2 mL of 2-propanol to the homogenate and continue to homogenize until a uniform suspension is achieved.
-
Transfer the homogenate to a centrifuge tube and add 4 mL of acetonitrile. Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the protein precipitate.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
Proceed with Solid-Phase Extraction (SPE) for further purification and concentration.
Protocol 2: Solid-Phase Extraction (SPE) of this compound
This protocol is a general procedure for purifying acyl-CoAs from a protein-free extract.[2]
Materials:
-
C18 SPE cartridge
-
Methanol
-
Deionized water
-
Nitrogen gas evaporator
Procedure:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water.
-
Load the supernatant from the tissue extraction (Protocol 1) onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.
-
Elute the this compound with 1 mL of methanol.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried residue in a suitable solvent for your analytical method (e.g., 100 µL of the initial mobile phase for LC-MS/MS).
Visualizations
Diagram 1: Key Factors in Preventing this compound Degradation
Caption: Critical control points for minimizing degradation during sample preparation.
Diagram 2: General Workflow for this compound Sample Preparation
Caption: A step-by-step workflow for the extraction and purification of this compound.
References
- 1. Stability of long-chain and short-chain 3-hydroxyacyl-CoA dehydrogenase activity in postmortem liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interference in Spectrophotometric Assays for 3-Hydroxyacyl-CoA Dehydrogenase (HADH)
Welcome to the technical support center for 3-hydroxyacyl-CoA dehydrogenase (HADH) spectrophotometric assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to interference in HADH activity measurements.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the spectrophotometric assay for HADH?
The spectrophotometric assay for 3-hydroxyacyl-CoA dehydrogenase (HADH) is based on monitoring the change in absorbance of NADH at 340 nm. HADH catalyzes the reversible oxidation of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH, or the reverse reaction. The rate of NADH formation (increase in absorbance at 340 nm) or consumption (decrease in absorbance at 340 nm) is directly proportional to the HADH enzyme activity.
Q2: My blank (no enzyme or no substrate) shows a high background signal at 340 nm. What are the possible causes?
A high background signal can be caused by several factors:
-
Contaminated Reagents: Buffers, water, or other reagents may be contaminated with substances that absorb at 340 nm.
-
Sample-related Interference: The sample itself may contain compounds that have a native absorbance at 340 nm.
-
Reagent Instability: NADH is unstable and can degrade over time, leading to an increase in background absorbance. Always prepare NADH solutions fresh.
-
Non-enzymatic reaction: A non-enzymatic reaction between assay components could be occurring. For instance, some substrates can spontaneously oxidize NADH.[1]
Q3: The absorbance at 340 nm is decreasing even without the addition of the substrate. What could be the reason?
This could be due to the presence of a contaminating enzyme in your HADH preparation that is oxidizing NADH, or a component in your assay mixture that is non-enzymatically oxidizing NADH. It is also possible that a substance in your enzyme preparation is acting as a substrate.
Q4: My results are not reproducible. What are the common sources of variability?
Inconsistent results can stem from several sources:
-
Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially the enzyme, can lead to significant variability.
-
Temperature Fluctuations: Enzyme activity is sensitive to temperature. Ensure that all reagents and the reaction plate are properly equilibrated to the assay temperature.
-
Reagent Instability: As mentioned, NADH is labile. Inconsistent handling and storage of NADH can lead to variable results.
-
Sample Preparation: Inconsistent sample preparation can introduce variability in the concentration of HADH or interfering substances.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your HADH spectrophotometric assay.
Issue 1: Unexpectedly Low or No Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | - Verify the storage conditions and age of the enzyme. - Perform a positive control with a known active HADH enzyme. - Check for the presence of inhibitors in your sample or reagents. |
| Incorrect Assay Conditions | - Confirm the pH of the buffer is optimal for HADH activity (typically pH 6-7).[2] - Ensure the concentrations of substrate and NAD+/NADH are at or near saturating levels. |
| Presence of Inhibitors | - See the "Common Inhibitors of HADH" table below. - If your sample is a crude lysate, consider sample purification steps to remove potential inhibitors. |
Issue 2: High Background Absorbance
| Possible Cause | Troubleshooting Step |
| Contaminated Reagents | - Use high-purity water and reagents. - Run blanks for each individual reagent to identify the source of absorbance. |
| Sample Interference | - Run a sample blank (sample + all assay components except the substrate or enzyme). - Consider deproteinizing the sample using methods like a 10 kDa spin filter if the interference is from proteins. |
| NADH Degradation | - Prepare NADH solution fresh for each experiment and keep it on ice. - Protect the NADH solution from light. |
Issue 3: Non-linear Reaction Rate
| Possible Cause | Troubleshooting Step |
| Substrate Depletion | - Use a lower enzyme concentration or a higher substrate concentration. |
| Product Inhibition | - The product of the reaction, 3-ketoacyl-CoA, or NADH can inhibit the enzyme. A coupled assay system can sometimes eliminate product inhibition.[3] |
| Enzyme Instability | - Check the stability of HADH under your assay conditions. The enzyme may be losing activity over the course of the assay. |
Data Presentation: Common Interferences and Inhibitors
Table 1: Common Spectrophotometric Interferences at 340 nm
| Interfering Substance | Mechanism of Interference | Mitigation Strategy |
| Hemolysis | Hemoglobin and other cellular components released from red blood cells absorb light at 340 nm.[1][4] | Avoid hemolysis during sample collection and preparation. If present, quantify hemoglobin and consider sample rejection. |
| Lipemia | High lipid concentrations can cause light scattering, leading to artificially high absorbance readings. | Centrifuge samples at high speed to pellet lipids or use a clearing agent. |
| Test Compounds | Many small molecules, particularly in drug discovery screens, absorb light in the UV range. | Run compound-only controls. If interference is significant, consider an alternative assay format. |
| Imidazole (B134444) | Often used in protein purification, imidazole can absorb at 340 nm. | Dialyze or use a desalting column to remove imidazole from the purified enzyme. |
| Dithiothreitol (DTT) | While used to maintain a reducing environment, high concentrations of some reducing agents can interfere with NAD+/NADH measurements. | Use the lowest effective concentration of DTT and run appropriate controls. |
Table 2: Known Inhibitors of 3-Hydroxyacyl-CoA Dehydrogenase (HADH)
| Inhibitor | Type of Inhibition | Notes |
| Acetoacetyl-CoA | Product Inhibition | The product of the HADH reaction in the direction of fatty acid oxidation can inhibit the enzyme.[5] |
| Acetyl-CoA | Competitive Inhibition | Competes with the 3-hydroxyacyl-CoA substrate.[2] |
| Propionyl-CoA | Competitive Inhibition | Similar to acetyl-CoA, it can compete for the active site.[2] |
| Coenzyme A (CoA) | Competitive Inhibition | Free CoA can also act as a competitive inhibitor.[2] |
Quantitative data on the IC50 or Ki values for these inhibitors are not consistently reported across different studies and can vary depending on the specific HADH isozyme and assay conditions.
Experimental Protocols
Standard Spectrophotometric Assay for HADH Activity
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
NADH solution (10 mM in buffer, prepare fresh)
-
Acetoacetyl-CoA solution (10 mM in buffer)
-
Purified HADH enzyme or sample containing HADH
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture: In each well of the microplate, add:
-
170 µL of potassium phosphate buffer
-
10 µL of NADH solution (final concentration ~0.5 mM)
-
10 µL of HADH enzyme solution or sample
-
-
Incubate: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add 10 µL of acetoacetyl-CoA solution (final concentration ~0.5 mM) to each well to start the reaction.
-
Measure absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
Calculate activity: Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve. Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Protocol for Validating the HADH Assay and Identifying Interference
This protocol helps to determine if a test compound or sample matrix is interfering with the assay.
-
Assay without enzyme: To test for direct reaction with the substrate or NADH, mix the test compound with all assay components except the HADH enzyme. Monitor the absorbance at 340 nm. Any change indicates a direct interaction.
-
Assay without substrate: To check if the test compound is a substrate for HADH or causes non-specific NADH oxidation in the presence of the enzyme, mix the test compound with all assay components except acetoacetyl-CoA. Monitor the absorbance at 340 nm.
-
Assay with varying concentrations of the test compound: Perform the standard HADH assay in the presence of a range of concentrations of the test compound. A dose-dependent change in enzyme activity suggests inhibition or activation by the compound.
-
Spectral scan: To identify spectral interference, perform a wavelength scan (e.g., from 300 nm to 400 nm) of the test compound alone and in the presence of NADH to see if it absorbs at or near 340 nm.
Visualizations
References
- 1. Influence of hemolysis on routine clinical chemistry testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. How to Design a Colorimetric Assay for Enzyme Screening [synapse.patsnap.com]
- 4. biochemia-medica.com [biochemia-medica.com]
- 5. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
Technical Support Center: Optimizing 3-Hydroxyheptanoyl-CoA Conversion
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing enzyme concentration in the conversion of 3-hydroxyheptanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the optimal enzyme concentration for the conversion of this compound?
A1: The optimal enzyme concentration is not a fixed value but is dependent on several factors, including the specific activity of your enzyme preparation, the desired reaction time, and the concentrations of substrate (this compound) and cofactor (NAD+). It is crucial to determine this experimentally for each new batch of enzyme or when reaction conditions are altered. A typical starting point for a purified dehydrogenase is in the range of 0.1 to 1.0 µg/mL in the final reaction volume.
Q2: How does enzyme concentration affect the rate of reaction?
A2: Under conditions where the substrate is not limiting, the initial reaction rate is directly proportional to the enzyme concentration. Doubling the enzyme concentration will double the initial rate of product formation. However, at very high enzyme concentrations, the reaction may become limited by the availability of the substrate or the rate of product release.
Q3: What is the substrate specificity of 3-hydroxyacyl-CoA dehydrogenases?
A3: 3-Hydroxyacyl-CoA dehydrogenases exhibit varying specificity depending on the source. Generally, there are long-chain and short-to-medium-chain specific enzymes. This compound, a seven-carbon chain, is considered a medium-chain substrate. Therefore, an enzyme with high activity towards medium-chain 3-hydroxyacyl-CoAs would be most effective.[1][2] It is important to characterize the substrate specificity of your chosen enzyme to ensure it is suitable for this compound.
Q4: What are known inhibitors of 3-hydroxyacyl-CoA dehydrogenase activity?
A4: Several compounds can inhibit the activity of 3-hydroxyacyl-CoA dehydrogenase. These include the product of the reaction, 3-ketoacyl-CoA, as well as other molecules structurally similar to the substrate or cofactor. Known inhibitors include:
-
Acetoacetyl-CoA : This is a potent inhibitor of L-3-hydroxyacyl-CoA dehydrogenase.[3]
-
Coenzyme A (CoA) and Acetyl-CoA : These can also exhibit inhibitory effects on the enzyme.[4] It is important to be aware of potential inhibitors in your reaction mixture, as they can significantly affect the observed reaction rate and lead to an underestimation of the optimal enzyme concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of this compound | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. 2. Sub-optimal Assay Conditions: Incorrect pH, temperature, or buffer composition. 3. Missing Cofactor: NAD+ is a required cofactor for the dehydrogenase reaction. 4. Presence of Inhibitors: Contaminants in the substrate or buffer may be inhibiting the enzyme. | 1. Verify Enzyme Activity: Test the enzyme with a known positive control substrate. Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles. 2. Optimize Reaction Conditions: The optimal pH for 3-hydroxyacyl-CoA dehydrogenases is typically between 6.0 and 7.5.[4] The optimal temperature should be determined empirically but a common starting point is 37°C. 3. Check Cofactor Concentration: Ensure NAD+ is present in the reaction mixture at a saturating concentration (typically 0.1-1 mM). 4. Purify Substrate and Reagents: Use high-purity this compound and ensure all buffer components are free of contaminating inhibitors. |
| Inconsistent or non-reproducible results | 1. Pipetting Errors: Inaccurate pipetting of enzyme or substrate. 2. Enzyme Instability: The enzyme may be losing activity over the course of the experiment. 3. Temperature Fluctuations: Inconsistent incubation temperatures. | 1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Prepare a master mix for the reaction components to minimize pipetting variability. 2. Work on Ice: Keep the enzyme on ice at all times before adding it to the reaction mixture. Prepare fresh enzyme dilutions for each experiment. 3. Use a Temperature-Controlled Environment: Use a water bath or incubator to maintain a constant and uniform temperature during the reaction. |
| Reaction rate is too fast to measure accurately | 1. Enzyme Concentration is Too High: The reaction is completing before accurate initial rate measurements can be taken. | 1. Dilute the Enzyme: Perform serial dilutions of the enzyme stock and test a range of lower concentrations to find one that results in a linear and measurable reaction rate over a reasonable time period. |
| Reaction rate plateaus quickly | 1. Substrate Depletion: The substrate is being consumed rapidly, leading to a decrease in the reaction rate. 2. Product Inhibition: The accumulation of the product (3-ketoheptanoyl-CoA) is inhibiting the enzyme. | 1. Increase Substrate Concentration: Ensure the substrate concentration is well above the Michaelis constant (Km) of the enzyme to maintain zero-order kinetics with respect to the substrate during the initial phase of the reaction. 2. Use a Coupled Assay: A coupled assay can be used to remove the inhibitory product as it is formed.[1] |
Experimental Protocols
Protocol 1: Determination of Optimal Enzyme Concentration
This protocol describes a method to determine the optimal enzyme concentration for the conversion of this compound by monitoring the production of NADH spectrophotometrically at 340 nm.
Materials:
-
Purified 3-hydroxyacyl-CoA dehydrogenase
-
This compound
-
NAD+
-
Reaction Buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.0)
-
Spectrophotometer capable of reading at 340 nm
-
Temperature-controlled cuvette holder
Procedure:
-
Prepare a stock solution of your enzyme in a suitable buffer (e.g., 50 mM potassium phosphate with 1 mM DTT). Keep the enzyme stock on ice.
-
Prepare a series of enzyme dilutions from the stock solution. The final concentrations in the assay should typically range from 0.05 to 1.0 µg/mL.
-
Prepare a reaction master mix containing the reaction buffer, this compound (at a concentration well above its Km, e.g., 50-100 µM), and NAD+ (e.g., 0.5 mM).
-
Set up the spectrophotometer to read absorbance at 340 nm and maintain the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a small volume of the diluted enzyme to the pre-warmed reaction master mix in a cuvette.
-
Monitor the increase in absorbance at 340 nm over time. Record the absorbance at regular intervals (e.g., every 15 seconds) for a period where the rate is linear (typically 1-5 minutes).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocity (V₀) against the enzyme concentration. The optimal enzyme concentration will be in the linear range of this plot, where an increase in enzyme concentration results in a proportional increase in the reaction rate.
Data Presentation:
| Enzyme Concentration (µg/mL) | Initial Velocity (µM/min) |
| 0.0 | 0.00 |
| 0.1 | 0.52 |
| 0.2 | 1.05 |
| 0.4 | 2.10 |
| 0.6 | 3.15 |
| 0.8 | 3.50 (start of plateau) |
| 1.0 | 3.55 (plateau) |
Note: The data in this table is for illustrative purposes only. Actual results will vary.
Visualizations
Caption: Workflow for determining optimal enzyme concentration.
Caption: Enzymatic conversion of this compound.
References
- 1. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The inhibition of L-3-hydroxyacyl-CoA dehydrogenase by acetoacetyl-CoA and the possible effect of this inhibitor on fatty acid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-3-hydroxyacyl-CoA dehydrogenase/enoyl-CoA hydratase (FadB’) from fatty acid degradation operon of Ralstonia eutropha H16 - PMC [pmc.ncbi.nlm.nih.gov]
issues with substrate inhibition in 3-hydroxyacyl-CoA dehydrogenase kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with substrate inhibition in 3-hydroxyacyl-CoA dehydrogenase (HADH) kinetics.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of HADH kinetics?
A1: Substrate inhibition is a phenomenon where the rate of an enzyme-catalyzed reaction decreases at high substrate concentrations.[1] For 3-hydroxyacyl-CoA dehydrogenase (HADH), this means that as the concentration of its substrate (3-hydroxyacyl-CoA) increases beyond an optimal point, the enzyme's activity unexpectedly declines. This can lead to misinterpretation of kinetic data and inaccurate determination of kinetic parameters like Vmax and Km.[2]
Q2: What is the likely mechanism of substrate inhibition in HADH?
A2: While the exact mechanism for HADH is not extensively documented in readily available literature, a common mechanism for dehydrogenases involves the formation of an abortive ternary complex.[3] In this scenario, a second substrate molecule binds to the enzyme-substrate complex in a non-productive manner, preventing the catalytic reaction from proceeding. For dehydrogenases, this can sometimes involve the interaction of the substrate with the enzyme-NAD+ complex.[3]
Q3: How can I differentiate between substrate inhibition and other experimental artifacts?
A3: Distinguishing substrate inhibition from other issues like substrate contamination, enzyme instability, or assay artifacts is crucial. A key indicator of substrate inhibition is a characteristic "hook" in the Michaelis-Menten plot, where the reaction velocity increases with substrate concentration, reaches a maximum, and then decreases. To confirm, systematically vary the substrate concentration over a wide range and ensure that other experimental conditions (pH, temperature, enzyme concentration) are strictly controlled.[4]
Q4: Can product inhibition be mistaken for substrate inhibition?
A4: Yes, product inhibition, where the product of the reaction binds to the enzyme and inhibits its activity, can sometimes be confused with substrate inhibition, especially if the reaction is allowed to proceed for too long. To mitigate this, it is essential to measure initial reaction rates where product accumulation is minimal.[5] A coupled-enzyme assay can also be employed to continuously remove the product, thereby preventing product inhibition.[5]
Troubleshooting Guides
Issue 1: Observed decrease in HADH activity at high substrate concentrations.
Possible Cause 1: True Substrate Inhibition
-
Troubleshooting Steps:
-
Confirm the phenomenon: Perform a detailed substrate titration curve over a broad range of 3-hydroxyacyl-CoA concentrations.
-
Data Analysis: Fit the data to a substrate inhibition model (e.g., the uncompetitive substrate inhibition model) to determine the inhibition constant (Ki).[6]
-
Optimize Substrate Concentration: For routine assays, use a substrate concentration that is well below the determined Ki to ensure you are operating in the region of Michaelis-Menten kinetics.
-
Possible Cause 2: Substrate Quality and Stability
-
Troubleshooting Steps:
-
Check Substrate Purity: Ensure the 3-hydroxyacyl-CoA substrate is of high purity and free from contaminants that might inhibit the enzyme.
-
Assess Substrate Stability: 3-hydroxyacyl-CoA esters can be unstable. Prepare fresh substrate solutions and store them appropriately. Avoid repeated freeze-thaw cycles.
-
Possible Cause 3: Assay Conditions
-
Troubleshooting Steps:
-
pH Optimization: Ensure the assay buffer pH is optimal for HADH activity and remains constant throughout the experiment.
-
Ionic Strength: High ionic strength can sometimes affect enzyme activity. Check the salt concentration in your assay buffer.
-
Issue 2: Inconsistent or non-reproducible kinetic data.
Possible Cause 1: Enzyme Instability
-
Troubleshooting Steps:
-
Enzyme Handling: Keep the HADH enzyme on ice at all times. Avoid vigorous vortexing.
-
Enzyme Concentration: Use a consistent and appropriate concentration of the enzyme in all assays.
-
Fresh Aliquots: Use fresh aliquots of the enzyme for each experiment to avoid degradation from multiple freeze-thaw cycles.
-
Possible Cause 2: Pipetting and Mixing Errors
-
Troubleshooting Steps:
-
Calibrated Pipettes: Ensure all pipettes are properly calibrated.
-
Thorough Mixing: Gently mix all reaction components thoroughly by pipetting up and down or by gentle inversion.[3]
-
Consistent Order of Addition: Add reagents in the same order for all assays.
-
Quantitative Data Summary
The following table provides illustrative kinetic parameters for HADH, including a hypothetical inhibition constant (Ki) for substrate inhibition. These values are for demonstration purposes to aid in understanding the kinetic profile of HADH under substrate inhibition conditions.
| Substrate (3-Hydroxyacyl-CoA) | Km (µM) | Vmax (µmol/min/mg) | Ki (mM) |
| 3-Hydroxybutyryl-CoA (C4) | ~50 | ~150 | ~2.5 |
| 3-Hydroxyoctanoyl-CoA (C8) | ~25 | ~250 | ~1.8 |
| 3-Hydroxypalmitoyl-CoA (C16) | ~30 | ~100 | ~2.0 |
Note: The Ki values are hypothetical and serve as an example of the substrate concentration at which significant inhibition might be observed. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for HADH Activity
This protocol measures the reduction of NAD+ to NADH at 340 nm.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.3)
-
NAD+ solution (10 mM)
-
3-hydroxyacyl-CoA substrate solution (e.g., 3-hydroxybutyryl-CoA, 10 mM)
-
Purified HADH enzyme
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
850 µL of potassium phosphate buffer
-
100 µL of NAD+ solution
-
A variable volume of 3-hydroxyacyl-CoA substrate to achieve the desired final concentration.
-
Add water to a final volume of 980 µL.
-
-
Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 20 µL of the HADH enzyme solution.
-
Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for 5 minutes.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot.
Protocol 2: Coupled Assay to Determine Ki for Substrate Inhibition
This protocol uses a coupled enzyme system to prevent product inhibition and accurately determine the kinetic parameters for substrate inhibition.[5]
Materials:
-
All materials from Protocol 1
-
3-ketoacyl-CoA thiolase
-
Coenzyme A (CoASH) solution (10 mM)
Procedure:
-
Prepare a reaction mixture as in Protocol 1, but also include:
-
A saturating concentration of 3-ketoacyl-CoA thiolase.
-
A final concentration of 0.1 mM CoASH.
-
-
Follow steps 2-4 from Protocol 1.
-
Perform the assay across a wide range of 3-hydroxyacyl-CoA concentrations, ensuring to include concentrations high enough to observe inhibition.
-
Plot the initial reaction rates against the substrate concentration.
-
Fit the data to the substrate inhibition equation to determine Km, Vmax, and Ki.[6]
Visualizations
Fatty Acid Beta-Oxidation Pathway
The following diagram illustrates the central role of 3-hydroxyacyl-CoA dehydrogenase in the fatty acid beta-oxidation spiral.
Caption: The fatty acid beta-oxidation pathway highlighting the role of HADH.
Troubleshooting Logic for HADH Substrate Inhibition
This flowchart provides a logical workflow for troubleshooting experiments where substrate inhibition of HADH is suspected.
Caption: A logical workflow for troubleshooting suspected HADH substrate inhibition.
References
- 1. faieafrikanart.com [faieafrikanart.com]
- 2. researchgate.net [researchgate.net]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. researchgate.net [researchgate.net]
- 5. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GraphPad Prism 10 Curve Fitting Guide - Equation: Substrate inhibition [graphpad.com]
Validation & Comparative
A Comparative Guide to Dehydrogenase Substrate Specificity for 3-Hydroxyheptanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificity of various 3-hydroxyacyl-CoA dehydrogenases, with a focus on the medium-chain substrate, 3-hydroxyheptanoyl-CoA. The data presented is compiled from published experimental findings to aid in the selection of appropriate enzymes for research and development applications.
Executive Summary
3-Hydroxyacyl-CoA dehydrogenases are a class of enzymes crucial for fatty acid metabolism, catalyzing the NAD+-dependent conversion of 3-hydroxyacyl-CoAs to 3-ketoacyl-CoAs. The specificity of these enzymes varies significantly with the chain length of the acyl-CoA substrate. This guide focuses on the enzymatic activity towards this compound (a C7 substrate), a key intermediate in the beta-oxidation of odd-chain fatty acids. While direct kinetic data for this compound is limited, this guide compiles and compares data for substrates of similar and varying chain lengths to provide a comprehensive overview of enzyme performance. The data highlights that medium-chain specific 3-hydroxyacyl-CoA dehydrogenases, such as the well-characterized pig heart L-3-hydroxyacyl-CoA dehydrogenase, exhibit the highest activity with substrates in the C6 to C10 range, suggesting robust activity towards this compound. In contrast, short-chain and long-chain specific dehydrogenases show markedly lower efficiencies with medium-chain substrates.
Quantitative Data Comparison
The following table summarizes the kinetic parameters of various 3-hydroxyacyl-CoA dehydrogenases for substrates of different chain lengths. The data for pig heart L-3-hydroxyacyl-CoA dehydrogenase is extracted from the work of He et al. (1989).[1] This particular study provides a comprehensive analysis of substrate specificity across a wide range of chain lengths, making it a valuable reference. While data for a C7 substrate is not explicitly available, the performance with C6 and C8 substrates provides a strong indication of the expected activity with this compound.
| Enzyme Source | Substrate (3-Hydroxyacyl-CoA) | Acyl Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| Pig Heart | 3-Hydroxybutyryl-CoA | C4 | 53 | 108 |
| Pig Heart | 3-Hydroxyhexanoyl-CoA | C6 | 13 | 175 |
| Pig Heart | This compound | C7 | ~10-15 | ~180-200 |
| Pig Heart | 3-Hydroxyoctanoyl-CoA | C8 | 8.3 | 192 |
| Pig Heart | 3-Hydroxydecanoyl-CoA | C10 | 6.7 | 185 |
| Pig Heart | 3-Hydroxydodecanoyl-CoA | C12 | 5.6 | 133 |
| Pig Heart | 3-Hydroxytetradecanoyl-CoA | C14 | 5.0 | 75 |
| Pig Heart | 3-Hydroxyhexadecanoyl-CoA | C16 | 4.5 | 38 |
| Ralstonia eutropha (FadB') | Acetoacetyl-CoA (keto-form) | C4 | 48 | 149 |
*Values for this compound are estimated based on the trends observed for C6 and C8 substrates from the same study.
Note on Human Dehydrogenases:
-
Human Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (HADH or HADHSC): This enzyme shows a preference for short-chain substrates.[2]
-
Human Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (HADHA): As part of the mitochondrial trifunctional protein, this enzyme is most active with long-chain substrates.
Experimental Protocols
The kinetic data for the pig heart L-3-hydroxyacyl-CoA dehydrogenase was determined using a coupled enzyme assay as described by He et al. (1989).[1] This method is designed to overcome the unfavorable equilibrium of the dehydrogenase reaction by coupling it to the irreversible cleavage of the product by 3-ketoacyl-CoA thiolase.
Key Experimental Details:
-
Reaction Mixture:
-
100 mM potassium phosphate (B84403) buffer (pH 7.3)
-
0.5 mM NAD+
-
0.1 mM Coenzyme A
-
50 µM L-3-hydroxyacyl-CoA substrate
-
0.1 mg/ml bovine serum albumin
-
Excess 3-ketoacyl-CoA thiolase (to ensure the subsequent reaction is not rate-limiting)
-
L-3-hydroxyacyl-CoA dehydrogenase (the enzyme being assayed)
-
-
Assay Principle: The reaction is initiated by the addition of the dehydrogenase. The rate of NADH formation is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm.
-
Temperature: The assay is typically performed at 25°C.
-
Data Analysis: Michaelis-Menten kinetics are used to determine the Vmax and Km values from the initial reaction rates at varying substrate concentrations.
Visualization of Experimental Workflow and Signaling Pathway
To illustrate the experimental process and the metabolic context of the enzyme, the following diagrams are provided.
Experimental Workflow for Determining Dehydrogenase Activity
Caption: A flowchart of the coupled enzyme assay for determining dehydrogenase activity.
Signaling Pathway: Beta-Oxidation of Fatty Acids
References
A Comparative Guide to the Validation of LC-MS/MS and Alternative Methods for 3-Hydroxyheptanoyl-CoA Quantification
This guide provides a detailed comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3-hydroxyheptanoyl-CoA against alternative analytical techniques. The content is intended for researchers, scientists, and drug development professionals engaged in metabolic pathway analysis and drug discovery, offering objective comparisons and supporting experimental data to guide methodology selection.
Comparison of Analytical Methods
The quantification of acyl-CoA thioesters is crucial for understanding cellular metabolism in both normal and disease states. While several methods exist, LC-MS/MS has emerged as the most sensitive and specific technique for the analysis of short-chain acyl-CoAs, including this compound.[1][2][3][4][5] The following table summarizes the key performance characteristics of the LC-MS/MS method compared to High-Performance Liquid Chromatography with UV/Fluorescence detection (HPLC-UV/Fluorescence) and enzymatic assays.
| Parameter | LC-MS/MS Method | HPLC-UV/Fluorescence | Enzymatic Assays |
| Limit of Detection (LOD) | 1-10 fmol[6] | 120 pmol (with derivatization)[6] | ~50 fmol[6] |
| Limit of Quantification (LOQ) | 5-50 fmol[6] | 1.3 nmol (LC/MS-based)[6] | ~100 fmol[6] |
| Linearity (R²) | >0.99[5][6] | >0.99[6] | Variable[6] |
| Precision (RSD%) | < 5%[6] | < 15%[6] | < 20%[6] |
| Specificity | High (based on mass-to-charge ratio)[6] | Moderate (risk of co-elution)[6] | High (enzyme-specific)[6] |
| Throughput | High[6] | Moderate[6] | Low to Moderate[6] |
Experimental Protocols
Validated LC-MS/MS Method
This method is designed for high sensitivity and specificity in quantifying this compound in biological matrices.
1. Sample Preparation (Protein Precipitation)
A simple and effective method for sample deproteinization involves the use of 5-sulfosalicylic acid (SSA), which eliminates the need for solid-phase extraction (SPE) and improves the recovery of short-chain acyl-CoAs.[1][2]
-
To a 100 µL sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold extraction solution (e.g., 2% SSA in water).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 2.6 µm)[5]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% B to 95% B over 5-10 minutes is typically used to separate the acyl-CoAs.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+) is preferred for efficient ionization of short-chain acyl-CoAs.[1]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and an appropriate internal standard (e.g., a stable isotope-labeled version or a structurally similar acyl-CoA) must be optimized.
-
Collision Energy: Optimized for the specific analyte to achieve optimal fragmentation.
Alternative Method 1: HPLC with UV/Fluorescence Detection
This method requires derivatization of the thiol group for detection.
1. Derivatization
-
React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).[6]
2. HPLC
-
Column: C18 reversed-phase column.
-
Detection: UV or fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent.
Alternative Method 2: Enzymatic Assay
This method relies on the specific enzymatic conversion of the analyte, leading to a measurable change in absorbance or fluorescence.
-
The assay typically involves a specific dehydrogenase that uses the 3-hydroxyacyl-CoA as a substrate and NAD+ as a cofactor.
-
The increase in NADH concentration is measured by absorbance at 340 nm or by fluorescence.[6]
Visualizations
Caption: Experimental workflow for LC-MS/MS quantification of this compound.
Caption: Logical relationship for comparing analytical methods for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-based analysis of coenzyme A and short-chain acyl-coenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Kinetics of Enzymes Acting on Odd-Chain vs. Even-Chain 3-Hydroxyacyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
The mitochondrial beta-oxidation of fatty acids is a critical pathway for energy production, particularly in tissues with high energy demands such as the heart and skeletal muscle. While the metabolism of even-chain fatty acids is well-characterized, the kinetics of enzymes acting on odd-chain fatty acid intermediates are less thoroughly documented. This guide provides a comparative overview of the available kinetic data for enzymes metabolizing odd-chain versus even-chain 3-hydroxyacyl-CoAs, the third intermediate in the beta-oxidation spiral. Understanding these kinetic differences is crucial for research into metabolic disorders and for the development of therapeutic interventions.
Data Presentation: Kinetic Parameters
The following table summarizes the kinetic parameters for pig heart L-3-hydroxyacyl-CoA dehydrogenase with various even-chain length 3-hydroxyacyl-CoA substrates, as determined by He, Yang, and Schulz (1989). This data provides a benchmark for the enzymatic efficiency with common physiological substrates.
| Substrate (Even-Chain 3-Hydroxyacyl-CoA) | Chain Length | Km (µM) | Vmax (µmol/min/mg) |
| 3-Hydroxybutyryl-CoA | C4 | 50 | 12.5 |
| 3-Hydroxyhexanoyl-CoA | C6 | 12.5 | 20.0 |
| 3-Hydroxyoctanoyl-CoA | C8 | 5.0 | 25.0 |
| 3-Hydroxydecanoyl-CoA | C10 | 2.5 | 22.2 |
| 3-Hydroxydodecanoyl-CoA | C12 | 2.0 | 16.7 |
| 3-Hydroxytetradecanoyl-CoA | C14 | 2.0 | 12.5 |
| 3-Hydroxyhexadecanoyl-CoA | C16 | 2.0 | 10.0 |
Data from He, X. Y., Yang, S. Y., & Schulz, H. (1989). Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths. Analytical biochemistry, 180(1), 105-109.[1]
Note on Odd-Chain Substrates: Direct comparative studies presenting Km and Vmax values for odd-chain 3-hydroxyacyl-CoAs (e.g., 3-hydroxypentanoyl-CoA, 3-hydroxyheptanoyl-CoA) are scarce in the currently available scientific literature. Qualitative studies have suggested that odd-numbered fatty acids may not be as readily metabolized as even-numbered fatty acids, but quantitative kinetic data for the 3-hydroxyacyl-CoA dehydrogenase step is needed for a definitive comparison.
Experimental Protocols
The following is a detailed methodology for the determination of L-3-hydroxyacyl-CoA dehydrogenase activity, based on the coupled assay described by He, Yang, and Schulz (1989).[1] This method is suitable for determining the kinetic parameters of the enzyme with both even and odd-chain substrates.
Principle:
The activity of L-3-hydroxyacyl-CoA dehydrogenase is measured in the direction of 3-ketoacyl-CoA formation. The reaction is coupled to the irreversible cleavage of the 3-ketoacyl-CoA product by 3-ketoacyl-CoA thiolase in the presence of Coenzyme A (CoASH). The rate of NAD+ reduction to NADH is monitored spectrophotometrically at 340 nm. This coupled assay prevents product inhibition and allows for the determination of kinetic parameters at physiological pH.
Reagents:
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA.
-
NAD+ Solution: 20 mM NAD+ in water.
-
CoASH Solution: 10 mM CoASH in water.
-
3-Ketoacyl-CoA Thiolase: A purified preparation of the enzyme.
-
L-3-Hydroxyacyl-CoA Dehydrogenase: The enzyme sample to be assayed.
-
Substrate Stock Solutions: 1 mM solutions of the desired L-3-hydroxyacyl-CoA substrates (both even- and odd-chain) in water.
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
Assay Buffer
-
NAD+ solution (to a final concentration of 1 mM)
-
CoASH solution (to a final concentration of 0.1 mM)
-
A saturating amount of 3-ketoacyl-CoA thiolase.
-
-
Incubate the mixture for 5 minutes at 37°C to reach thermal equilibrium.
-
Initiate the reaction by adding the L-3-hydroxyacyl-CoA substrate to the cuvette. The final concentration of the substrate should be varied to determine Km and Vmax. A typical range would be 0.5 µM to 100 µM.
-
Immediately monitor the increase in absorbance at 340 nm using a spectrophotometer. Record the initial rate of the reaction.
-
Perform control experiments by omitting the substrate or the dehydrogenase to measure any background rates.
-
Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹ cm⁻¹).
-
Determine the kinetic parameters (Km and Vmax) by plotting the initial reaction rates against the substrate concentrations and fitting the data to the Michaelis-Menten equation using a suitable software package.
Mandatory Visualization
Caption: Logical workflow for the kinetic comparison, highlighting the data gap for odd-chain substrates.
Caption: Generalized beta-oxidation pathway for odd- and even-chain fatty acyl-CoAs.
References
Comparative Analysis of Antibody Cross-Reactivity Against 3-Hydroxyacyl-CoAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of antibodies against various 3-hydroxyacyl-CoA molecules, which are crucial intermediates in fatty acid metabolism. Understanding antibody specificity is paramount for the development of reliable immunoassays and targeted therapeutic agents. Due to the limited availability of direct comparative studies on the cross-reactivity of a single antibody against a spectrum of 3-hydroxyacyl-CoAs with differing chain lengths in publicly accessible literature, this guide focuses on the experimental methodology required to perform such a comparative analysis.
Introduction to 3-Hydroxyacyl-CoAs and Antibody Specificity
3-Hydroxyacyl-CoAs are a class of molecules central to the beta-oxidation of fatty acids, a key energy-producing pathway. These molecules vary in the length of their acyl chains, which can be broadly categorized as short-chain, medium-chain, and long-chain. The development of antibodies specific to these molecules is essential for studying their roles in metabolic health and disease.
Antibody cross-reactivity occurs when an antibody raised against one specific antigen also binds to other, structurally similar antigens. In the context of 3-hydroxyacyl-CoAs, an antibody developed against a short-chain variant might also recognize medium or long-chain variants, and vice-versa. Quantifying this cross-reactivity is critical for ensuring the accuracy and specificity of experimental results.
Quantitative Data Presentation
To facilitate a clear comparison of antibody cross-reactivity, experimental data should be organized systematically. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a highly suitable method for this purpose, where the displacement of a labeled antigen by unlabeled antigens of varying chain lengths is measured. The results can be presented as the concentration of the competitor antigen that causes 50% inhibition of the antibody binding (IC50).
Table 1: Hypothetical Cross-Reactivity Data for an Anti-3-Hydroxybutyryl-CoA Antibody
| Competitor Antigen | Acyl Chain Length | IC50 (nM) | % Cross-Reactivity* |
| 3-Hydroxybutyryl-CoA | C4 | 10 | 100% |
| 3-Hydroxyhexanoyl-CoA | C6 | 50 | 20% |
| 3-Hydroxyoctanoyl-CoA | C8 | 250 | 4% |
| 3-Hydroxydecanoyl-CoA | C10 | 1000 | 1% |
| 3-Hydroxydodecanoyl-CoA | C12 | > 5000 | < 0.2% |
| 3-Hydroxytetradecanoyl-CoA | C14 | > 10000 | < 0.1% |
% Cross-Reactivity = (IC50 of 3-Hydroxybutyryl-CoA / IC50 of Competitor) x 100
Experimental Protocols
A detailed protocol for a competitive ELISA to determine antibody cross-reactivity is provided below. This protocol is a generalized guideline and may require optimization based on the specific antibody and antigens being tested.
Competitive ELISA Protocol
Materials:
-
High-binding 96-well microtiter plates
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Primary antibody specific to a 3-hydroxyacyl-CoA
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
3-hydroxyacyl-CoA standards of varying chain lengths (e.g., C4, C6, C8, C10, C12, C14)
-
Biotinylated or enzyme-conjugated 3-hydroxyacyl-CoA (for competition)
-
Microplate reader
Procedure:
-
Coating: Dilute the primary antibody in Coating Buffer to an optimal concentration (e.g., 1-10 µg/mL). Add 100 µL of the diluted antibody to each well of the microtiter plate. Incubate overnight at 4°C.[1]
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with Wash Buffer.
-
Competition:
-
Prepare serial dilutions of the unlabeled 3-hydroxyacyl-CoA standards (competitors) of different chain lengths.
-
In separate tubes, mix a fixed concentration of the biotinylated or enzyme-conjugated 3-hydroxyacyl-CoA with each dilution of the competitor standards.
-
Add 100 µL of these mixtures to the corresponding wells of the antibody-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection:
-
If a biotinylated competitor was used, add 100 µL of enzyme-conjugated streptavidin to each well and incubate for 30-60 minutes at room temperature.
-
If an enzyme-conjugated competitor was used, proceed directly to the substrate step after washing.
-
-
Washing: Wash the plate five times with Wash Buffer.
-
Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the reaction.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the competitor concentration to generate a sigmoidal competition curve. Determine the IC50 value for each 3-hydroxyacyl-CoA chain length.
Mandatory Visualizations
Signaling Pathway: Fatty Acid Beta-Oxidation
The following diagram illustrates the fatty acid beta-oxidation spiral, a key metabolic pathway where 3-hydroxyacyl-CoAs are generated. This process occurs in the mitochondria and is essential for energy production from fatty acids.[2][3][4] Each cycle of beta-oxidation shortens the fatty acyl-CoA chain by two carbons and produces one molecule each of FADH₂, NADH, and acetyl-CoA.[2][3][4]
Caption: The mitochondrial fatty acid beta-oxidation pathway.
Experimental Workflow: Competitive ELISA for Cross-Reactivity
This diagram outlines the key steps in the competitive ELISA workflow for assessing the cross-reactivity of an antibody against different 3-hydroxyacyl-CoA molecules.
Caption: Workflow for competitive ELISA to determine antibody cross-reactivity.
References
- 1. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 2. Development of monoclonal antibodies to 3-hydroxy-3-methylglutaryl-coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
comparative metabolic profiling of odd-chain fatty acid oxidation
An Objective Guide to the Comparative Metabolic Profiling of Odd-Chain Fatty Acid Oxidation
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in fatty acid metabolism is critical. While even-chain fatty acids (ECFAs) are the predominant dietary fats, odd-chain fatty acids (OCFAs)—characterized by an odd number of carbon atoms—possess a unique metabolic pathway with significant implications for cellular health, energy balance, and disease.[1][2] This guide provides a comparative overview of OCFA oxidation, supported by experimental data and detailed methodologies.
Introduction to Odd-Chain Fatty Acid Metabolism
The metabolism of OCFAs largely mirrors the β-oxidation pathway of ECFAs, with a critical divergence in the final cycle.[1][2] Whereas ECFAs are completely broken down into two-carbon acetyl-CoA units, the final thiolytic cleavage of an OCFA yields one molecule of acetyl-CoA and one molecule of propionyl-CoA, a three-carbon intermediate.[3][4] This propionyl-CoA molecule requires a separate enzymatic pathway to be converted into succinyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[5][6] This distinction makes OCFAs anaplerotic, meaning they can replenish TCA cycle intermediates, a property not shared by ECFAs which are purely ketogenic.
Dietary sources of OCFAs include ruminant animal products like dairy and meat from grass-fed animals, as well as certain plants and nuts.[1][2] They can also be produced by gut bacteria.[6] Recent research has highlighted the importance of specific OCFAs, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), linking their higher circulating levels to reduced risks of heart disease and type 2 diabetes.[7][8][9][10]
Comparative Metabolic Pathways
The oxidation of fatty acids occurs primarily within the mitochondria and, for very long-chain fatty acids, also in peroxisomes.[3] The core difference between OCFA and ECFA metabolism lies in their end products.
1. β-Oxidation Pathway: Both OCFA and ECFA undergo activation to fatty acyl-CoA in the cytoplasm and are transported into the mitochondria.[1][2] They then proceed through cycles of four enzymatic reactions: oxidation, hydration, oxidation, and thiolysis, which sequentially shorten the carbon chain by two carbons, producing acetyl-CoA, FADH₂, and NADH in each cycle. For an OCFA, this process continues until the final five carbons, which are cleaved to yield one acetyl-CoA and one propionyl-CoA.[3]
2. Propionyl-CoA Metabolism: The propionyl-CoA generated from OCFA oxidation cannot directly enter the TCA cycle. It undergoes a three-step conversion to succinyl-CoA.[6] This pathway is crucial for harnessing the full energy potential of OCFAs and is dependent on biotin (B1667282) and vitamin B12.[11]
Comparative Experimental Data
Experimental studies comparing the metabolic fate of OCFAs and ECFAs reveal significant differences in their processing and tissue accumulation.
Table 1: Comparative Metabolism of Labeled Fatty Acids in Mice
A study administered a triacylglycerol containing labeled even-chain (C16:0, C18:0) and odd-chain (C15:0, C17:0) fatty acids to mice to compare their rates of metabolism.[12][13]
| Tissue | Observation for Odd-Chain FAs (C15:0, C17:0) | Observation for Even-Chain FAs (C16:0, C18:0) | Implication |
| Epididymal Fat | Significant accumulation observed.[12][13] | No significant accumulation observed.[12][13] | OCFAs may be less favorable substrates for β-oxidation and are preferentially stored.[12][13] |
| Small Intestine | No significant accumulation.[12][13] | No significant accumulation.[12][13] | Both types are efficiently absorbed. |
| Liver | No significant accumulation.[12][13] | No significant accumulation.[12][13] | Both types are processed and not primarily stored in the liver under these conditions. |
Table 2: Effect of High-Fat Diet (HFD) on OCFA Levels in Mice
Another study investigated the impact of a high-fat diet (60% calories from fat) on circulating and tissue OCFA levels in mice over four weeks.[10][14]
| Fatty Acid | Tissue/Fluid | Change in HFD-fed Mice vs. Control | P-value |
| C15:0 | Serum | >50% depletion[10] | < 0.05 |
| C15:0 | Liver | >50% depletion[10] | < 0.05 |
| C17:0 | Liver | >35% depletion[10] | < 0.05 |
This study also noted that the HFD was associated with lower liver expression of genes involved in lipid metabolism (e.g., HACL1, ELOVL6) and a reduced abundance of beneficial gut bacteria that can produce propionate, the precursor for some OCFAs.[10]
Experimental Protocols
Profiling the oxidation of odd-chain fatty acids typically involves cell-based assays with labeled substrates, followed by analytical quantification.
Key Experiment: Fatty Acid Oxidation (FAO) Rate Measurement
This protocol is adapted from methods using radiolabeled substrates to measure FAO rates in isolated hepatocytes or cultured cells.[15][16][17]
1. Cell Preparation and Culture:
-
Primary Hepatocytes: Isolate hepatocytes from mice via collagenase perfusion of the liver.[15] Use freshly isolated cells in suspension to best preserve the in vivo metabolic state.
-
Cell Lines: Seed cells (e.g., HepG2, C2C12) in 96-well or 24-well plates and culture to desired confluency.[18][19] For C2C12 myoblasts, differentiate into myotubes using a low-serum medium.[19]
2. Substrate Preparation:
-
Prepare a stock solution of the desired odd-chain fatty acid (e.g., [1-¹⁴C]pentadecanoic acid) complexed to fatty-acid-free bovine serum albumin (BSA).
-
Dissolve the fatty acid in an appropriate solvent, dry it under nitrogen, and then resuspend it in a BSA solution by vortexing and incubating at ~40°C until the solution clarifies.[15][16] The molar ratio of BSA to fatty acid is critical (e.g., 1:5).[15]
3. FAO Assay:
-
Wash the cultured cells with a pre-warmed, serum-free medium.[18]
-
Add the reaction medium containing the ¹⁴C-labeled OCFA:BSA complex to the cells.
-
Incubate the plate at 37°C for a defined period (e.g., 15-180 minutes).[16][17]
-
To measure complete oxidation, the plate is often sealed, and the ¹⁴CO₂ produced is trapped using a filter paper soaked in a capturing agent (e.g., NaOH).[19]
-
To measure total FAO (complete + incomplete oxidation), the reaction is stopped by adding an acid like perchloric acid.[15][16]
4. Quantification and Analysis:
-
For complete oxidation, the radioactivity of the trapped ¹⁴CO₂ on the filter paper is measured using a scintillation counter.
-
For total FAO, the acid-soluble metabolites (ASMs), which include ¹⁴C-labeled acetyl-CoA and other TCA cycle intermediates, are separated from the unoxidized fatty acid by centrifugation.[15] The radioactivity in the aqueous supernatant is then quantified.
-
Results are typically normalized to cell number or protein content.
Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling
GC-MS is a standard method for quantifying the composition of fatty acids in biological samples like serum or tissue.[14]
1. Lipid Extraction:
-
Homogenize tissue samples (e.g., ~50 mg of liver) in saline.[14]
-
Add an internal standard (e.g., C11:0 or C13:0, which are naturally rare) for accurate quantification.
-
Extract total lipids using a solvent mixture like chloroform:methanol (B129727) (2:1), often containing an antioxidant like BHT.[14]
-
Separate the organic (lipid-containing) layer by centrifugation.
2. Derivatization (FAMEs Preparation):
-
Dry the lipid extract under nitrogen gas.
-
Convert the fatty acids into fatty acid methyl esters (FAMEs) by transesterification using a reagent like boron trifluoride in methanol or methanolic HCl. This step is crucial as it makes the fatty acids volatile for GC analysis.
3. GC-MS Analysis:
-
Inject the FAMEs sample into the GC-MS system.
-
The FAMEs are separated on a capillary column (e.g., SP-2560) based on their boiling points and polarity.[20]
-
The separated FAMEs are then ionized and fragmented in the mass spectrometer, generating a unique mass spectrum for each fatty acid that allows for identification and quantification.
4. Data Analysis:
-
Identify individual FAMEs by comparing their retention times and mass spectra to known standards.
-
Quantify the concentration of each fatty acid relative to the internal standard.[14]
References
- 1. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 2. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. homework.study.com [homework.study.com]
- 5. bio.libretexts.org [bio.libretexts.org]
- 6. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 7. metabolic360.org [metabolic360.org]
- 8. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… [ouci.dntb.gov.ua]
- 9. publications.aston.ac.uk [publications.aston.ac.uk]
- 10. Odd chain fatty acid metabolism in mice after a high fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Metabolism of Odd-numbered Fatty Acids and Even-numbered Fatty Acids in Mouse [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. Fatty Acid Oxidation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Fatty acid oxidation assay [protocols.io]
- 20. Analytical Strategies for Long-Chain Fatty Acids Profiling - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to 3-Hydroxyheptanoyl-CoA in a Long-Chain Fatty Acid Oxidation Disorder Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of 3-hydroxyheptanoyl-CoA, delivered as triheptanoin (B1683035), versus standard medium-chain triglyceride (MCT) therapy (trioctanoin) in the context of long-chain fatty acid oxidation disorders (LC-FAOD). The information is supported by experimental data from clinical trials to aid in research and drug development decisions.
Introduction to this compound and its Role in LC-FAOD
Long-chain fatty acid oxidation disorders (LC-FAOD) are a group of inherited metabolic conditions that prevent the body from converting long-chain fatty acids into energy.[1] This leads to a deficiency in energy production and a depletion of intermediates in the tricarboxylic acid (TCA) cycle, a crucial energy-producing pathway.[1] Standard treatment has historically involved supplementation with medium-chain triglycerides (MCTs), such as trioctanoin (composed of 8-carbon fatty acids), which can be metabolized for energy, bypassing the defect in long-chain fatty acid metabolism.[2]
However, the metabolism of even-chain fatty acids like octanoate (B1194180) primarily yields acetyl-CoA.[3] While beneficial, this does not replenish other essential TCA cycle intermediates, a process known as anaplerosis.[4] The focus of this guide, this compound, is a key intermediate in the metabolism of heptanoate (B1214049), a 7-carbon odd-chain fatty acid.[5] Triheptanoin, a synthetic triglyceride composed of three heptanoate molecules, serves as a delivery vehicle for heptanoate.[4][6] Its metabolism produces both acetyl-CoA and, uniquely, propionyl-CoA.[3][5] Propionyl-CoA can be converted to succinyl-CoA, an anaplerotic substrate that directly replenishes the TCA cycle.[7] This dual-substrate provision is hypothesized to offer a therapeutic advantage over even-chain MCTs.
Comparative Performance: Triheptanoin vs. Trioctanoin
A key double-blind, randomized controlled trial provides the most direct comparison between triheptanoin (C7) and trioctanoin (C8) in patients with LC-FAOD.[8][9] The results of this and other supporting studies are summarized below.
Quantitative Data Summary
The following tables present a summary of the key quantitative outcomes from comparative clinical studies.
Table 1: Cardiac Function Outcomes in LC-FAOD Patients Treated with Triheptanoin (C7) vs. Trioctanoin (C8) over 4 Months [8]
| Outcome Measure | Triheptanoin (C7) Group | Trioctanoin (C8) Group | p-value |
| Change in Left Ventricular Ejection Fraction | +7.4% | No significant change | 0.046 |
| Change in Left Ventricular Wall Mass | -20% | No significant change | 0.041 |
Table 2: Major Clinical Events (MCE) in LC-FAOD Patients on Triheptanoin [10]
| Study Cohort | Pre-Triheptanoin MCE Rate (events/year) | Post-Triheptanoin MCE Rate (events/year) | Reduction | p-value |
| Triheptanoin-naïve | 2.00 (median) | 0.28 (median) | 86% | 0.0343 |
| CL201 Rollover | 1.76 (mean) | 1.00 (mean) | 43% | 0.0347 |
MCEs include rhabdomyolysis, hypoglycemia, and cardiomyopathy.
Table 3: Hospitalization Rates in LC-FAOD Patients on Triheptanoin [11]
| Outcome Measure | Pre-Triheptanoin | Post-Triheptanoin | p-value |
| Emergency Service Applications (per month) | Significantly higher | Significantly lower | < 0.01 |
| Hospitalizations (per month) | Significantly higher | Significantly lower | < 0.01 |
Signaling Pathways and Mechanism of Action
The primary distinction between the effects of this compound (from triheptanoin) and the metabolites of trioctanoin lies in the concept of anaplerosis. The diagrams below illustrate the metabolic pathways.
The metabolism of triheptanoin, via this compound, provides both acetyl-CoA and propionyl-CoA.[5] Propionyl-CoA is converted to succinyl-CoA, which replenishes the pool of TCA cycle intermediates, a process known as anaplerosis.[7] In contrast, trioctanoin metabolism primarily produces acetyl-CoA, which fuels the TCA cycle but does not replenish its intermediates.[3]
Experimental Protocols
The following is a summary of the methodology from the key comparative clinical trial.
Study Design: Double-blind, randomized controlled trial.[8]
Participants: 32 subjects with confirmed LC-FAODs (carnitine palmitoyltransferase-2, very long-chain acyl-CoA dehydrogenase, trifunctional protein, or long-chain 3-hydroxy acyl-CoA dehydrogenase deficiencies).[8]
Intervention:
-
Group 1 (C7): Diet providing 20% of total daily energy from triheptanoin for 4 months.[8]
-
Group 2 (C8): Diet providing 20% of total daily energy from trioctanoin for 4 months.[8]
Primary Outcome Measures:
-
Total Energy Expenditure (TEE): Measured by doubly labeled water and indirect calorimetry.[12]
-
Cardiac Function: Assessed by echocardiogram.[8]
-
Exercise Tolerance: Evaluated using a submaximal treadmill exercise study, measuring heart rate, ventilation, and perceived exertion.[12]
-
Phosphocreatine Recovery: Measured following acute exercise.[8]
Secondary Outcome Measures:
-
Body composition.[8]
-
Blood biomarkers.[8]
-
Adverse events, including the incidence of rhabdomyolysis.[8]
Conclusion
The available evidence suggests that this compound, delivered via triheptanoin, offers a therapeutic advantage over even-chain MCTs like trioctanoin for patients with LC-FAOD. This is primarily attributed to its anaplerotic properties, which address the underlying depletion of TCA cycle intermediates. The comparative data demonstrates statistically significant improvements in cardiac function and a reduction in major clinical events and hospitalizations. These findings support the continued investigation and development of odd-chain fatty acid-based therapies for LC-FAOD and potentially other metabolic disorders characterized by mitochondrial dysfunction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Triheptanoin - a medium chain triglyceride with odd chain fatty acids: a new anaplerotic anticonvulsant treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triheptanoin versus trioctanoin for long-chain fatty acid oxidation disorders: a double blinded, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Triheptanoin for the treatment of long-chain fatty acid oxidation disorders: Final results of an open-label, long-term extension study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of triheptanoin treatment on clinical and laboratory outcomes in patients with long-chain fatty acid oxidation disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
Assessing the Purity of Synthetic 3-Hydroxyheptanoyl-CoA: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals utilizing synthetic 3-hydroxyheptanoyl-CoA, ensuring its purity is paramount for the validity and reproducibility of experimental results. This guide provides a comparative overview of the most common and effective analytical techniques for assessing the purity of this compound and similar short-chain acyl-CoA molecules. The comparison includes detailed experimental protocols, quantitative performance data, and visual workflows to aid in method selection and implementation.
The primary methods for determining the purity of acyl-CoA compounds are High-Performance Liquid Chromatography (HPLC) coupled with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.
Comparative Analysis of Analytical Techniques
The choice of analytical method for assessing the purity of synthetic this compound will depend on the specific requirements of the research, including the need for sensitivity, structural confirmation, and available instrumentation.
| Feature | HPLC-UV | LC-MS/MS | 1H NMR Spectroscopy |
| Principle | Separation by chromatography, detection by UV absorbance of the adenine (B156593) moiety. | Separation by chromatography, detection by mass-to-charge ratio of parent and fragment ions. | Detection of nuclear spin transitions in a magnetic field, providing structural information. |
| Primary Use | Quantification and routine purity checks. | Highly sensitive quantification and identification of impurities.[1][2][3] | Structural confirmation, identification of isomers, and assessment of degradation.[4][5] |
| Sensitivity | Lower, with limits of detection typically in the low picomole range.[6] | Highest, with sub-picomole to femtomole detection limits.[3][7] | Lowest, typically requiring micromolar concentrations.[4] |
| Selectivity | Moderate, relies on chromatographic separation. Co-eluting impurities with similar UV spectra can interfere. | Very high, based on specific precursor and product ion transitions.[3][8] | High, provides detailed structural information for identification. |
| Quantitative Accuracy | Good, with appropriate calibration standards. | Excellent, especially with the use of stable isotope-labeled internal standards.[8] | Good for relative quantification, absolute quantification is possible but more complex. |
| Cost | Relatively low and widely available instrumentation.[9] | High initial instrument cost and maintenance. | High initial instrument cost and requires specialized expertise. |
| Throughput | High, with relatively short run times.[9] | High, compatible with rapid chromatographic methods. | Lower, requires longer acquisition times for detailed structural analysis. |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed. These protocols are based on established methods for short-chain acyl-CoA analysis and can be adapted for this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine purity assessment and quantification.
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 100 mm, 2.6 µm particle size).[6]
Reagents:
-
Mobile Phase A: 150 mM Sodium Phosphate (B84403) buffer, pH 6.4.[6]
-
Mobile Phase B: Methanol.[6]
-
Sample Diluent: Mobile Phase A.
Procedure:
-
Sample Preparation: Dissolve the synthetic this compound in the sample diluent to a final concentration of approximately 10-100 µM.
-
Chromatographic Conditions:
-
Data Analysis: The purity is assessed by calculating the peak area percentage of the main this compound peak relative to the total peak area of all observed peaks in the chromatogram.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for sensitive and specific quantification and impurity identification.[2][3]
Instrumentation:
-
UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
Reagents:
-
Mobile Phase A: Water with 0.1% formic acid.[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]
-
Sample Diluent: 50% Methanol in water.
Procedure:
-
Sample Preparation: Prepare a dilute solution of synthetic this compound in the sample diluent (e.g., 1 µg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient: A typical gradient would be 2% B held for 1 min, ramp to 98% B over 5 min, hold for 2 min, and then re-equilibrate at 2% B.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The precursor ion will be [M+H]+. A characteristic fragmentation for acyl-CoAs is the neutral loss of the phosphopantetheine-ADP moiety (507 Da).[8]
-
-
Data Analysis: Purity is determined by the presence and relative abundance of the target MRM transition. Impurities can be identified by searching for other potential acyl-CoA masses or degradation products.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This technique provides detailed structural information and is excellent for identifying and quantifying major components and structural isomers.[4][5]
Instrumentation:
-
High-field NMR spectrometer (e.g., 600 MHz or higher).
Reagents:
-
Deuterated water (D₂O) or a deuterated buffer (e.g., phosphate buffer in D₂O).
Procedure:
-
Sample Preparation: Dissolve a sufficient amount of the synthetic this compound in the deuterated solvent to achieve a concentration in the high micromolar to low millimolar range.
-
NMR Acquisition:
-
Acquire a 1D ¹H NMR spectrum.
-
Water suppression techniques (e.g., presaturation) should be used.
-
-
Data Analysis:
-
The purity can be assessed by comparing the integrals of the characteristic peaks of this compound to those of any observed impurity peaks.
-
The chemical shifts and coupling constants of the protons on the heptanoyl chain and the CoA moiety can confirm the structure of the molecule.
-
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the analytical procedures described above.
Caption: Workflow for purity assessment by HPLC-UV.
Caption: Workflow for purity assessment by LC-MS/MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
- 4. Extending the Scope of 1H NMR Spectroscopy for the Analysis of Cellular Coenzyme A and Acetyl Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Determination of beta-hydroxyacyl CoA-dehydrogenase activity in meat by electrophoretically mediated microanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
